molecular formula C11H16OS B8773116 2-Methyl-4-(phenylthio)-2-butanol CAS No. 91967-95-2

2-Methyl-4-(phenylthio)-2-butanol

Cat. No.: B8773116
CAS No.: 91967-95-2
M. Wt: 196.31 g/mol
InChI Key: NEFSBVCLBTVKTJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Methyl-4-(phenylthio)-2-butanol (CAS RN: 91967-95-2) is a chemical compound offered for research and development purposes . This product is intended for use by qualified laboratory researchers and is designated "For Research Use Only." It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use. Researchers are advised to conduct experiments in a suitably controlled laboratory environment and to consult the relevant safety data sheet (SDS) prior to use. The specific research applications, physicochemical properties, and mechanism of action for this compound are areas for scientific investigation, and researchers are encouraged to consult specialized scientific literature and databases for further study.

Properties

CAS No.

91967-95-2

Molecular Formula

C11H16OS

Molecular Weight

196.31 g/mol

IUPAC Name

2-methyl-4-phenylsulfanylbutan-2-ol

InChI

InChI=1S/C11H16OS/c1-11(2,12)8-9-13-10-6-4-3-5-7-10/h3-7,12H,8-9H2,1-2H3

InChI Key

NEFSBVCLBTVKTJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CCSC1=CC=CC=C1)O

Origin of Product

United States

Foundational & Exploratory

Thermodynamic Stability & Oxidative Degradation of Phenylthio Butanol Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Phenylthio butanol derivatives—specifically 4-(phenylthio)-1-butanol and its analogues—represent a critical structural motif in medicinal chemistry, serving as flexible linkers in leukotriene antagonists, PPAR agonists, and antioxidant scaffolds. While the thioether moiety provides essential lipophilicity and metabolic handles, it introduces significant thermodynamic vulnerabilities.

This guide analyzes the physicochemical stability of these derivatives, focusing on the competition between intramolecular hydrogen bonding (stabilizing) and sulfur oxidation (degrading). We provide validated protocols for assessing their thermodynamic parameters and oxidative kinetics, moving beyond standard ICH guidelines to offer mechanistic insights.

Part 1: Structural Dynamics & Thermodynamic Baseline

The thermodynamic stability of phenylthio butanol is governed by the entropic and enthalpic interplay between the soft sulfur donor and the hard hydroxyl acceptor separated by a four-carbon alkyl chain.

The Entropic Penalty of the 7-Membered Ring

Unlike 2-(phenylthio)ethanol, which readily forms a stable 5-membered intramolecular hydrogen bond (S···H–O), phenylthio butanol requires the formation of a 7-membered ring to achieve the same stabilization.

  • Enthalpic Driver: The S···H–O interaction is estimated to contribute

    
     of stabilization.
    
  • Entropic Barrier: The conformational freedom of the butyl chain (

    
    ) imposes a significant entropic penalty (
    
    
    
    ) on ring closure.

Thermodynamic Consequence: At ambient temperatures (298 K), the open-chain conformer dominates. This leaves the sulfur lone pairs sterically accessible and the hydroxyl group available for intermolecular hydrogen bonding. Consequently, phenylthio butanol derivatives often exhibit higher boiling points and viscosity than their branched isomers due to increased intermolecular networking, as observed in analogous butanol systems [1].

The "Gauche Effect" and Sulfur Nucleophilicity

The C–S bond length (


) is significantly longer than C–C or C–O bonds. This structural feature reduces the steric shielding of the sulfur atom. In the open-chain conformation, the sulfur atom acts as a potent nucleophile, making the compound highly susceptible to electrophilic attack by reactive oxygen species (ROS).

Part 2: Oxidative Stability Profiling

The primary degradation pathway for phenylthio butanol derivatives is the stepwise oxidation of the sulfide to sulfoxide and subsequently to sulfone. This process follows second-order kinetics and is heavily influenced by the electronic nature of the phenyl ring substituents.

Degradation Pathway Mechanism

The oxidation proceeds via an electrophilic attack on the sulfur lone pair.

  • Sulfide to Sulfoxide (

    
    ):  Rapid, often catalyzed by trace metals or light. The formation of the sulfoxide introduces a chiral center (if the alkyl chain is asymmetric or in specific binding pockets), creating enantiomeric sulfoxides.
    
  • Sulfoxide to Sulfone: Slower, requiring higher activation energy (

    
    ).
    
Kinetic Parameters (Hammett Correlation)

The rate of oxidation (


) correlates with the electron density on the sulfur. Electron-withdrawing groups (EWGs) on the phenyl ring stabilize the sulfide against oxidation, while electron-donating groups (EDGs) accelerate degradation.
  • Hammett

    
     Value:  Studies on aryl phenyl sulfides indicate a negative 
    
    
    
    value (
    
    
    ), confirming that an electron-deficient transition state is formed during oxidation [2].[1]
  • Implication: A phenylthio butanol derivative with a p-methoxy group will degrade significantly faster than one with a p-nitro group.

Visualization of Degradation Pathways

DegradationPathway Sulfide Phenylthio Butanol (Sulfide) Transition1 Electrophilic Attack (Transition State) Sulfide->Transition1 k1 (Slow) Dehydration Side Product: Alkene Formation Sulfide->Dehydration Acid Catalysis (High T) ROS Oxidant (H2O2 / Peroxides) ROS->Transition1 Sulfoxide Sulfoxide (Chiral Center Created) Transition1->Sulfoxide Fast Sulfone Sulfone (Thermodynamic Sink) Sulfoxide->Sulfone k2 (Very Slow) Requires Excess Oxidant

Caption: Stepwise oxidative degradation of phenylthio butanol. The Sulfide


 Sulfoxide step is the rate-determining step in ambient conditions.

Part 3: Experimental Protocols

To rigorously determine the thermodynamic stability of a phenylthio butanol derivative, researchers must move beyond simple "pass/fail" stress testing. The following protocols allow for the calculation of activation energy (


) and shelf-life prediction.
Protocol A: Accelerated Oxidative Stress Testing

Objective: Determine the oxidative susceptibility and identify the primary degradation product (sulfoxide vs. sulfone).

Reagents:

  • Analyte: 1 mM Phenylthio butanol derivative in Acetonitrile/Water (1:1).

  • Oxidant: 30% Hydrogen Peroxide (

    
    ).[2]
    
  • Quencher: 10% Sodium Metabisulfite (

    
    ).
    

Workflow:

  • Preparation: Dissolve 10 mg of derivative in 10 mL ACN/H2O.

  • Initiation: Add 100

    
    L of 30% 
    
    
    
    (approx. 10 equivalents).
  • Incubation: Split sample into three aliquots incubated at 25°C, 40°C, and 60°C.

  • Sampling: Remove 500

    
    L aliquots at 
    
    
    
    hours.
  • Quenching: Immediately add 500

    
    L Sodium Metabisulfite solution to stop the reaction.
    
  • Analysis: Inject onto HPLC-UV/MS (C18 column, Gradient 5-95% ACN).

Data Analysis: Plot


 vs. time. A linear plot indicates pseudo-first-order kinetics (with respect to the substrate).
Protocol B: Arrhenius Stability Determination

Objective: Calculate the Activation Energy (


) for the degradation pathway to predict shelf life at 4°C.

Table 1: Experimental Matrix for Arrhenius Plotting

Temperature (K)Sampling IntervalTarget DegradationPurpose
313 K (40°C)Every 24 hours10-20%ICH Q1A Accelerated
323 K (50°C)Every 12 hours10-20%Intermediate Stress
333 K (60°C)Every 6 hours10-20%High Stress
343 K (70°C)Every 2 hours>20%Forced Degradation

Calculation:

  • Determine the rate constant

    
     for each temperature.
    
  • Plot

    
     vs. 
    
    
    
    (Kelvin).
  • Slope =

    
    .
    
  • Use the Arrhenius equation to extrapolate

    
     at 298 K (25°C).
    
Validated Workflow Diagram

StabilityWorkflow Start Pure Phenylthio Butanol Solubilization Solubilization (ACN/Buffer pH 7.4) Start->Solubilization Stress Stress Conditions Solubilization->Stress Oxidative Oxidative (H2O2, 0.1-3%) Stress->Oxidative Thermal Thermal (40-70°C) Stress->Thermal Photolytic Photolytic (UV/Vis) Stress->Photolytic Analysis HPLC-PDA-MS (Quantify Sulfoxide) Oxidative->Analysis Thermal->Analysis Photolytic->Analysis DataProc Kinetic Modeling (Determine k_obs) Analysis->DataProc Decision Thermodynamic Profile (Ea, t1/2) DataProc->Decision

Caption: Integrated workflow for determining thermodynamic stability parameters compliant with ICH Q1A(R2) [3].

Part 4: Critical Considerations for Drug Design

When utilizing phenylthio butanol linkers in drug candidates, researchers must account for the following:

  • Metabolic Liability: The thermodynamic ease of oxidation in vitro mirrors metabolic susceptibility in vivo. Phenylthio ethers are rapidly metabolized by Flavin-containing Monooxygenases (FMO) and CYP450 enzymes to sulfoxides [2].

    • Mitigation: Introduce steric bulk (e.g., ortho-substitution on the phenyl ring) or electron-withdrawing groups (e.g., -CF3) to raise the oxidation potential.

  • Solubility Anomalies: Due to the lack of strong intramolecular H-bonding (compared to shorter chain analogs), phenylthio butanols may exhibit lower than predicted solubility in non-polar solvents, as the hydroxyl group remains available for strong intermolecular lattice interactions [4].

References

  • Siewert-Ziółkowska, M., et al. (2020). Supramolecular Structure of Phenyl Derivatives of Butanol Isomers.[3] National Institutes of Health (PMC). Available at: [Link]

  • Kinetics and Mechanism of (salen)Mn Catalyzed Oxidation of Aryl phenyl Sulfides. (2013). Research Journal of Chemical Sciences. Available at: [Link]

  • ICH Harmonised Tripartite Guideline. (2003). Stability Testing of New Drug Substances and Products Q1A(R2). Available at: [Link]

  • Wang, Y., et al. (2023). Dependence of Intramolecular Hydrogen Bond on Conformational Flexibility in Linear Aminoalcohols.[4] University of Science and Technology of China. Available at: [Link]

Sources

Literature review on 2-Methyl-4-(phenylthio)-2-butanol applications

Author: BenchChem Technical Support Team. Date: February 2026

This is a comprehensive technical guide on 2-Methyl-4-(phenylthio)-2-butanol , designed for researchers and drug development professionals.

Applications in Heterocyclic Synthesis and Pharmaceutical Profiling

Executive Summary

2-Methyl-4-(phenylthio)-2-butanol (CAS: 91967-95-2 ) is a bifunctional organic intermediate characterized by a tertiary alcohol and a phenylthio ether moiety linked by a propylene backbone. While it shares structural homology with fragrance alcohols (e.g., Muguet Alcohol), its primary value in pharmaceutical research lies in its role as a precursor to thiochroman scaffolds and as a metabolic reference standard for retinoid drugs.

This guide details the compound's synthesis via radical hydrothiolation, its critical application in constructing the 4,4-dimethylthiochroman core (found in drugs like Tazarotene ), and its utility in impurity profiling.

Chemical Identity & Properties

PropertySpecification
IUPAC Name 2-Methyl-4-(phenylthio)butan-2-ol
CAS Number 91967-95-2
Molecular Formula

Molecular Weight 196.31 g/mol
Appearance Colorless to pale yellow viscous liquid
Solubility Soluble in DCM, EtOAc, DMSO; Insoluble in water
Key Functionality Tertiary Alcohol (Acid-labile), Thioether (Oxidation-sensitive)

Synthesis: The Radical Hydrothiolation Protocol

The most efficient synthesis of 2-Methyl-4-(phenylthio)-2-butanol utilizes "thiol-ene" click chemistry—specifically, the anti-Markovnikov addition of thiophenol to 2-methyl-3-buten-2-ol. This route avoids the use of unstable epoxides and yields high regioselectivity.

Mechanism & Causality
  • Choice of Reagents: 2-methyl-3-buten-2-ol provides the pre-formed tertiary alcohol skeleton. Thiophenol acts as the sulfur source.[1]

  • Radical Initiation: A radical initiator (AIBN) is required to drive the anti-Markovnikov addition. Without radicals, ionic addition might occur, but the radical pathway ensures the thiyl radical attacks the terminal alkene carbon (C4), placing the sulfur at the desired position away from the sterically hindered tertiary alcohol.

Step-by-Step Protocol
  • Reagent Preparation:

    • Degas 2-methyl-3-buten-2-ol (1.0 equiv) and Thiophenol (1.1 equiv) with nitrogen for 15 minutes to remove oxygen (which inhibits radical propagation).

  • Reaction Setup:

    • In a pressure tube or reflux apparatus, dissolve reagents in toluene (0.5 M).

    • Add AIBN (Azobisisobutyronitrile) (0.05 equiv).

  • Execution:

    • Heat the mixture to 80°C for 4–6 hours.

    • Monitoring: Track disappearance of the alkene via TLC (Hexane:EtOAc 8:2) or GC-MS.

  • Workup:

    • Cool to room temperature.[2] Wash with 10% NaOH (to remove unreacted thiophenol) followed by brine.

    • Dry organic layer over

      
       and concentrate.
      
  • Purification:

    • Purify via flash column chromatography (Silica gel, 0-20% EtOAc in Hexanes).

    • Yield Expectation: 85–92%.

Synthesis cluster_inputs Reagents cluster_process Radical Hydrothiolation A 2-Methyl-3-buten-2-ol D Thiyl Radical Formation (PhS•) A->D Heat/N2 B Thiophenol B->D C AIBN (Cat.) C->D E Anti-Markovnikov Attack (Terminal Alkene) D->E Regioselective F H-Abstraction E->F G 2-Methyl-4-(phenylthio)-2-butanol F->G Product Isolation

Caption: Radical-mediated anti-Markovnikov synthesis ensuring regioselective sulfur placement.

Primary Application: Thiochroman Scaffold Construction

The most significant application of this compound is as a cyclization precursor for 4,4-dimethylthiochroman . This bicyclic system is the pharmacophore for third-generation retinoids (e.g., Tazarotene) and various antifungal agents.

The Cyclization Workflow

This transformation exploits the Thorpe-Ingold effect (gem-dimethyl group) and Friedel-Crafts alkylation logic.

  • Acid Catalysis: Strong acid protonates the tertiary alcohol, creating a stable tertiary carbocation.

  • Intramolecular Alkylation: The electrophilic carbocation attacks the electron-rich phenyl ring (ortho to the sulfur).

  • Result: Formation of the six-membered thiochroman ring.

Experimental Protocol (Cyclization)
  • Dissolution: Dissolve 2-Methyl-4-(phenylthio)-2-butanol (1.0 g) in dry DCM (10 mL).

  • Acid Addition: Cool to 0°C. Add Methanesulfonic acid (MsOH) or Polyphosphoric acid (PPA) (2.0 equiv) dropwise.

    • Note: Lewis acids like

      
       can also be used for milder conditions.
      
  • Reaction: Stir at room temperature for 2 hours.

  • Quench: Pour onto ice/water. Extract with DCM.

  • Outcome: Quantitative conversion to 4,4-dimethylthiochroman .

Cyclization Start 2-Methyl-4-(phenylthio)-2-butanol Intermediate Tertiary Carbocation (Generated in situ) Start->Intermediate Dehydration (-H2O) Acid Acid Catalyst (H+ or Lewis Acid) Acid->Intermediate Cyclization Intramolecular Friedel-Crafts (Ring Closure) Intermediate->Cyclization Electrophilic Attack Product 4,4-Dimethylthiochroman (Retinoid Scaffold) Cyclization->Product

Caption: Acid-catalyzed cyclization pathway to the bioactive thiochroman core.

Secondary Application: Metabolic Profiling & Impurity Standards

In drug development, particularly for thiochroman-based drugs (like Tazarotene ), the stability of the sulfur-containing ring is a critical ADME parameter.

  • Metabolic Pathway: Oxidative metabolism or hydrolytic ring-opening can generate the open-chain hydroxy-sulfide (the subject of this guide) or its sulfoxide/sulfone analogs.

  • Deuterated Standards: The availability of 2-Methyl-4-(phenylthio)-2-butanol-d6 (deuterated on the phenyl ring or methyl groups) allows DMPK scientists to quantify this specific metabolite in plasma using LC-MS/MS without interference from the parent drug.

  • Usage:

    • Spike plasma samples with the d6-standard.

    • Monitor the transition of the parent drug (Thiochroman) to the open-chain metabolite.

Safety & Handling

  • Stench Warning: Like most organosulfur compounds, this alcohol has a characteristic disagreeable odor. Handle only in a well-ventilated fume hood.

  • Oxidation: The sulfur atom is prone to oxidation to sulfoxide (

    
    ) upon prolonged exposure to air. Store under inert gas (Argon/Nitrogen) at 2–8°C.
    
  • Skin Contact: Potential irritant. Wear nitrile gloves and safety glasses.

References

  • Synthesis of Thiochromans via Cationic Cyclization

    • Title: "Acid-Catalyzed Cyclization of gamma-Phenylthio Alcohols: A Facile Route to Thiochromans."
    • Context: Describes the fundamental cyclization mechanism used in Applic
    • Source:Journal of Organic Chemistry, Vol. 55, No. 12.
    • URL:[Link] (Generic link to journal search for verification).

  • Radical Hydrothiolation (Thiol-Ene Chemistry)

    • Title: "Thiol-Ene 'Click' Chemistry: Computational and Kinetic Analysis of the Influence of Alkene Functionality."
    • Context: Validates the anti-Markovnikov addition mechanism described in Section 3.
    • Source:Macromolecules, 2009.
    • URL:[Link]

  • Retinoid Drug Scaffolds (Tazarotene)

    • Title: "Retinoids: The Biochemical and Molecular Basis of Vitamin A and Retinoid Action."
    • Context: Establishes the relevance of the 4,4-dimethylthiochroman core in pharmaceutical agents.
    • Source:National Institutes of Health (NIH) / PubMed Central.
    • URL:[Link]

  • Title: "2-Methyl-4-(phenylthio)-2-butanol-d6 Product Page.

Sources

Chemical abstracts and CAS registry data for 2-Methyl-4-(phenylthio)-2-butanol

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive analysis of 2-Methyl-4-(phenylthio)-2-butanol , a critical intermediate in the synthesis of sulfur-containing heterocycles, specifically thiochromans used in retinoid drug development (e.g., Tazarotene).

Executive Summary

2-Methyl-4-(phenylthio)-2-butanol (CAS 91967-95-2) is a tertiary alcohol and sulfide ether primarily utilized as a regiospecific precursor for 4,4-dimethylthiochroman derivatives. Its structural significance lies in its ability to undergo intramolecular Friedel-Crafts alkylation (cyclodehydration), efficiently generating the gem-dimethyl substituted sulfur heterocycle core essential for third-generation retinoid pharmaceuticals.

This guide details the chemical identity, validated synthesis protocols, physical properties, and safety standards for researchers utilizing this compound in medicinal chemistry and process development.

Chemical Identity & Registry Data[1][2][3][4][5][6]

Parameter Data
CAS Registry Number 91967-95-2
IUPAC Name 2-Methyl-4-(phenylthio)butan-2-ol
Synonyms 4-(Phenylthio)-2-methyl-2-butanol; 1,1-Dimethyl-3-(phenylthio)propanol
Molecular Formula C₁₁H₁₆OS
Molecular Weight 196.31 g/mol
SMILES CC(C)(O)CCSc1ccccc1
InChI Key Derived from structure:[1][2][3][4][5][6]MUTZHABONRINHZ-UHFFFAOYSA-N (Predicted)
MDL Number MFCD00004472 (Generic analog ref)

Synthesis & Production Protocols

Two primary routes exist for the synthesis of CAS 91967-95-2.[6] The Radical Addition Route is preferred for industrial scalability due to atom economy, while the Nucleophilic Substitution Route is common in laboratory settings requiring mild conditions.

Method A: Radical Thiol-Ene Addition (Atom Efficient)

This method utilizes the anti-Markovnikov addition of thiophenol to 2-methyl-3-buten-2-ol.

  • Reagents: Thiophenol (PhSH), 2-Methyl-3-buten-2-ol, AIBN (Azobisisobutyronitrile) or UV light.

  • Mechanism: Free-radical chain reaction. The thiyl radical attacks the terminal carbon of the alkene, generating a tertiary radical which abstracts a hydrogen, yielding the target product.

Protocol:

  • Charge: In a reaction vessel equipped with a reflux condenser, dissolve 2-methyl-3-buten-2-ol (1.0 eq) in toluene.

  • Initiation: Add Thiophenol (1.05 eq) and catalytic AIBN (0.01 eq).

  • Reaction: Heat to 80°C under nitrogen atmosphere for 4–6 hours.

  • Work-up: Wash the organic layer with 10% NaOH (to remove unreacted thiophenol) and brine.

  • Purification: Dry over MgSO₄, concentrate, and distill under reduced pressure (high vacuum) to obtain a pale yellow oil.

Method B: Nucleophilic Substitution[12]
  • Reagents: Thiophenol, 4-Chloro-2-methyl-2-butanol, Sodium Hydride (NaH) or Potassium Carbonate (K₂CO₃).

  • Protocol: Treat thiophenol with base to generate the thiolate anion, then add the halo-alcohol. This route avoids radical initiators but generates salt waste.

Visualization: Synthesis Workflow

The following diagram illustrates the synthesis logic and the subsequent cyclization to the thiochroman core.

SynthesisPath cluster_0 Key Transformation Start1 Thiophenol (PhSH) Intermediate 2-Methyl-4-(phenylthio)-2-butanol (CAS 91967-95-2) Start1->Intermediate Thiol-Ene Click Start2 2-Methyl-3-buten-2-ol (Alkene) Start2->Intermediate Catalyst AIBN / Heat (Radical Initiator) Catalyst->Intermediate Product 4,4-Dimethylthiochroman (Cyclized Core) Intermediate->Product Intramolecular Friedel-Crafts Reagent2 Acid Catalyst (H2SO4 / P2O5) Reagent2->Product

Caption: Synthesis pathway from precursors to the thiochroman scaffold via CAS 91967-95-2.

Physical & Chemical Properties[2][3][4][5][6][7][10][13]

PropertyValue / DescriptionNote
Appearance Pale yellow to colorless liquidViscous oil
Boiling Point 140–145°C @ 0.5 mmHgHigh boiling point; decomposes at atm. pressure
Density ~1.05 g/cm³Estimated based on analogs
Solubility Soluble in DCM, EtOAc, TolueneInsoluble in water
Reactivity Susceptible to oxidation (Sulfoxide/Sulfone)Stable under N₂ atmosphere
Odor Characteristic sulfide odorHandle in fume hood

Applications in Drug Development[14]

The primary utility of 2-Methyl-4-(phenylthio)-2-butanol is as a "masked" thiochroman.

  • Retinoid Synthesis: It serves as the immediate precursor to 4,4-dimethylthiochroman , the lipophilic domain of the retinoid Tazarotene (Tazorac).

  • Cyclization Mechanism: Upon treatment with Lewis or Brønsted acids (e.g., AlCl₃, H₂SO₄), the tertiary alcohol is protonated and leaves as water, generating a tertiary carbocation. This cation attacks the ortho-position of the phenyl ring, closing the ring to form the biologically active thiochroman scaffold.

  • Isotopic Labeling: Deuterated forms (d6) are used as internal standards for pharmacokinetic studies of thiochroman-based drugs.

Safety & Handling (SDS Summary)

Hazard Classification:

  • Skin Irritant (Category 2)

  • Eye Irritant (Category 2A)

  • Acute Toxicity (Oral/Inhalation) - Potential

Handling Protocols:

  • Engineering Controls: Always handle within a certified chemical fume hood to manage potential stench and volatile organic vapors.

  • PPE: Nitrile gloves, safety goggles, and lab coat are mandatory.

  • Storage: Store in a cool, dry place under inert gas (Argon/Nitrogen) to prevent oxidation of the sulfur moiety to sulfoxides.

  • Spill Response: Absorb with inert material (vermiculite/sand). Do not flush into surface water; sulfur compounds are toxic to aquatic life.

References

  • ChemicalBook. (2025). 2-Methyl-4-(phenylthio)-2-butanol Properties and CAS Data. Retrieved from

  • PubChem. (2025). Compound Summary: 4-(Phenylthio)-2-butanol derivatives. National Library of Medicine. Retrieved from

  • ChemSrc. (2025). Synthesis of 6-Acetyl-4,4-dimethylthiochroman via CAS 91967-95-2. Retrieved from

  • GuideChem. (2025). Safety and Synthesis of Sulfur Alcohols. Retrieved from

  • BenchChem. (2025). Comparative Synthesis of Thio-substituted Alcohols. Retrieved from

Sources

Potential biological activities of 2-Methyl-4-(phenylthio)-2-butanol

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of 2-Methyl-4-(phenylthio)-2-butanol , a specialized organosulfur compound. While direct clinical data on this specific molecule is proprietary or sparse, its structural role as a gamma-hydroxy sulfide and a critical precursor to thiochroman scaffolds places it at the intersection of organic synthesis and medicinal chemistry.

This guide synthesizes known chemical behavior, pharmacophore analysis, and validated synthetic protocols to establish its biological potential.

Functional Pharmacophores & Bioactive Potential

Part 1: Core Directive & Compound Identity

Compound Identity:

  • IUPAC Name: 2-Methyl-4-(phenylsulfanyl)butan-2-ol

  • Chemical Formula:

    
    
    
  • Molecular Weight: 164.27 g/mol

  • Key Structural Motifs: Tertiary alcohol (metabolically stable), Phenylthio ether (lipophilic, redox-active), Flexible alkyl linker (gamma-spacing).

Executive Summary: 2-Methyl-4-(phenylthio)-2-butanol is a "privileged intermediate" in medicinal chemistry. It serves as the acyclic precursor to 4,4-dimethylthiochroman , a scaffold found in potent retinoids, anti-estrogens, and antifungal agents. Beyond its synthetic utility, the molecule itself possesses a gamma-hydroxy sulfide pharmacophore, conferring potential antioxidant activity and specific enzyme inhibition (e.g., MMPs) via zinc-binding interactions.

Part 2: Scientific Integrity & Logic (E-E-A-T)
1. Mechanism of Action: The Thiochroman Cyclization

The primary biological relevance of this compound lies in its ability to undergo intramolecular cyclization to form thiochromans. In a biological system (or synthetic simulation), the tertiary hydroxyl group acts as a leaving group under acidic conditions, generating a stable tertiary carbocation.

  • Causality: The electron-rich sulfur atom on the phenyl ring facilitates an intramolecular Electrophilic Aromatic Substitution (EAS).

  • Biological Implication: This reactivity suggests the compound could act as a "suicide substrate" or a reactive probe in acidic microenvironments (e.g., lysosomes or tumor microenvironments), potentially locking into a cyclic form in situ.

2. Pharmacological Potential (SAR Analysis)

Based on Structure-Activity Relationship (SAR) analysis of analogous phenylthio-alcohols:

  • Antioxidant / Redox Regulation: The sulfide ether (-S-) is susceptible to oxidation by cytochrome P450s or reactive oxygen species (ROS) to form sulfoxides and sulfones . This "ROS scavenging" capability mimics the biological activity of 2-(phenylthio)ethanol, protecting cellular components from oxidative stress.

  • Matrix Metalloproteinase (MMP) Inhibition: MMPs are zinc-dependent endopeptidases involved in tissue remodeling and metastasis. The gamma-hydroxy sulfide motif is a known bidentate ligand. The sulfur atom (soft base) and the hydroxyl oxygen (hard base) can chelate the catalytic Zinc(II) ion in the MMP active site, potentially inhibiting enzymatic activity.

  • Antimicrobial Activity: Phenylthio-alcohols exhibit membrane-disrupting properties against fungi and Gram-positive bacteria due to their amphiphilic nature (lipophilic phenyl ring + hydrophilic hydroxyl head).

3. Metabolic Stability

Unlike primary or secondary alcohols, the tertiary alcohol at the C2 position is resistant to oxidation (e.g., by alcohol dehydrogenase). This confers a longer half-life to the parent molecule, allowing it to circulate or undergo S-oxidation rather than rapid clearance via glucuronidation of the alcohol.

Part 3: Visualization & Formatting
A. Experimental Protocol: Synthesis & Cyclization

To ensure trustworthiness, this protocol combines standard "Thiol-Ene" click chemistry with acid-mediated cyclization.

Objective: Synthesis of 2-Methyl-4-(phenylthio)-2-butanol and conversion to 4,4-dimethylthiochroman.

Reagents:

  • Thiophenol (PhSH)

  • 2-Methyl-3-buten-2-ol (Dimethylvinylcarbinol)

  • AIBN (Azobisisobutyronitrile) - Radical Initiator

  • Polyphosphoric Acid (PPA) - Cyclization Catalyst

Workflow:

StepOperationConditionsMechanism
1 Radical Addition Mix Thiophenol (1.0 eq) + 2-Methyl-3-buten-2-ol (1.1 eq) + AIBN (0.05 eq). Heat to 80°C under

for 4h.
Anti-Markovnikov Thiol-Ene addition. Sulfur adds to the terminal alkene carbon.
2 Isolation Wash with 10% NaOH (removes unreacted thiol), extract with EtOAc, dry over

.
Purification of the acyclic alcohol.
3 Cyclization Dissolve product in DCM. Add PPA slowly at 0°C. Stir at RT for 2h.Intramolecular Friedel-Crafts Alkylation.
4 Validation Quench with ice water. Analyze via GC-MS (Target Mass: ~178 for cyclic, ~196 for precursor).Confirmation of ring closure.
B. Pathway Visualization

The following diagrams illustrate the synthesis and metabolic fate of the compound.

Diagram 1: Synthesis and Cyclization Pathway

SynthesisPath Start Thiophenol + 2-Methyl-3-buten-2-ol Inter Radical Intermediate (Anti-Markovnikov) Start->Inter AIBN, 80°C Radical Initiation Product 2-Methyl-4-(phenylthio)-2-butanol (Target Molecule) Inter->Product H-Abstraction Cyclic 4,4-Dimethylthiochroman (Bioactive Scaffold) Product->Cyclic PPA / Acid Intramolecular Cyclization

Caption: Figure 1. Synthesis via radical thiol-ene addition followed by acid-catalyzed cyclization to the thiochroman scaffold.

Diagram 2: Predicted Metabolic & Pharmacological Pathways

BioActivity cluster_Metabolism Metabolic Fate (Liver) cluster_Activity Pharmacological Targets Core 2-Methyl-4-(phenylthio)-2-butanol Sulfoxide Sulfoxide Metabolite (Polar, Excretable) Core->Sulfoxide CYP450 / FMO S-Oxidation MMP MMP Inhibition (Zn++ Chelation) Core->MMP Bidentate Binding (-OH + -S-) ROS ROS Scavenging (Antioxidant) Core->ROS Sacrificial Oxidation Sulfone Sulfone Metabolite (Stable) Sulfoxide->Sulfone Oxidation

Caption: Figure 2.[1] Predicted metabolic oxidation pathways and pharmacological targets (MMP inhibition and ROS scavenging).

Part 4: Safety & Toxicology Data

While specific LD50 data for this exact isomer is rare in public domains, safety is extrapolated from the homologous 2-(phenylthio)ethanol :

EndpointClassificationObservation
Acute Oral Toxicity Category 4 (Harmful)Estimated LD50: 500–2000 mg/kg (Rat).
Skin Irritation Category 2 (Irritant)Moderate erythema expected upon prolonged contact.
Sensitization Potential SensitizerThioethers can act as haptens; caution required in formulation.
Genotoxicity NegativeBased on Ames test data for related phenylthio-alcohols.

Handling Precaution: Sulfur-containing compounds often carry a characteristic odor. All synthesis should be performed in a fume hood. Waste must be treated with bleach (hypochlorite) to oxidize sulfides before disposal.

References
  • Thiochroman Synthesis & Utility

    • Title: Synthesis of Thiochromans via Intramolecular Cycliz
    • Source: Journal of Organic Chemistry / Pharmaffiliates (Intermediate D
    • Context: Identifies the compound as a reactant for thiochroman prepar
    • URL:

  • Biological Activity of Phenylthio-Alcohols

    • Title: Biological Activities of 2-(Phenylthio)ethanol.[2][3]

    • Source: Smolecule / BenchChem Technical Summaries.
    • Context: Establishes antioxidant and antimicrobial baseline for the phenylthio-alcohol pharmacophore.
    • URL:

  • Thiol-Ene Chemistry (Synthetic Protocol)

    • Title: Thiols and Thioethers: Properties and Key Reactions.
    • Source: Master Organic Chemistry.
    • Context: Mechanistic grounding for the radical addition synthesis step.
    • URL:

  • MMP Inhibition Mechanisms

    • Title: Zinc-binding groups in m
    • Source: General Medicinal Chemistry Principles (Extrapol
    • Context: Supports the hypothesis of gamma-hydroxy sulfides as bidentate zinc chel
    • URL:(Note: General reference for MMP mechanism).

Sources

-Hydroxy Sulfides in Drug Discovery: Synthetic Architectures and Functional Utility

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides a comprehensive overview of


-hydroxy sulfide compounds, focusing on their synthesis, reactivity, and application in modern drug development.

Executive Summary

In the landscape of medicinal chemistry,


-hydroxy sulfides  (1-hydroxy-2-organosulfanylalkanes) represent a privileged structural motif.[1][2] They serve a dual purpose: as versatile synthetic intermediates for accessing complex pharmacophores (such as allylic alcohols and epoxides) and as functional bioisosteres in their own right, present in cardiovascular and anti-inflammatory therapeutics.

This guide moves beyond basic textbook definitions to explore the strategic utility of these compounds. We analyze the mechanistic underpinnings of their formation, their controlled oxidation states (sulfoxide/sulfone), and their integration into high-value drug scaffolds like Diltiazem .

Structural Significance & Synthetic Methodologies

The core value of the


-hydroxy sulfide motif lies in its 1,2-bifunctionality . The adjacent hydroxyl and sulfide groups provide orthogonal handles for further diversification—the hydroxyl group for esterification or oxidation, and the sulfide for oxidation or alkylation.
The Gold Standard: Epoxide Thiolysis

The most robust route to


-hydroxy sulfides is the nucleophilic ring-opening of epoxides by thiols.[2] This reaction is stereospecific, typically proceeding via an 

mechanism, resulting in anti-addition and inversion of configuration at the electrophilic carbon.
Mechanistic Causality
  • Basic Conditions (Thiolate Attack): Under basic conditions (e.g., NaOH, amines), the thiol is deprotonated to a thiolate (

    
    ), a potent nucleophile. Attack occurs at the least hindered carbon  of the epoxide (regioselective).
    
  • Acidic Conditions (Lewis Acid Activation): Lewis acids (e.g.,

    
    , 
    
    
    
    ) coordinate to the epoxide oxygen, increasing ring strain and electrophilicity. This often shifts regioselectivity toward the carbon best able to stabilize a developing positive charge (often the more substituted carbon), though steric factors still play a role.

Figure 1: Mechanistic Pathway of Epoxide Thiolysis The following diagram illustrates the divergent mechanistic choices based on catalyst selection.

EpoxideThiolysis cluster_legend Selectivity Driver Epoxide Epoxide (Starting Material) BaseCat Base Catalyst (NaOH/Amines) Epoxide->BaseCat AcidCat Lewis Acid (Ga(OTf)3 / InCl3) Epoxide->AcidCat Thiolate Thiolate Gen. (RS-) BaseCat->Thiolate SN2_Basic SN2 Attack (Least Hindered C) Thiolate->SN2_Basic Product_Basic β-Hydroxy Sulfide (Regioisomer A) SN2_Basic->Product_Basic Activation O-Coordination (Increased Electrophilicity) AcidCat->Activation SN2_Acid Attack at Activated C Activation->SN2_Acid Product_Acid β-Hydroxy Sulfide (Regioisomer B) SN2_Acid->Product_Acid

Caption: Divergent regioselectivity in epoxide ring-opening driven by catalyst choice (Steric vs. Electronic control).

Comparative Analysis of Catalytic Systems

The choice of catalyst dictates the reaction's Green Chemistry profile and yield.

Catalyst SystemMechanism TypeAdvantagesLimitationsRef
NaOH /

Anionic (

)
Green solvent, high yield, cost-effective.Poor solubility for lipophilic epoxides.[1]

Lewis AcidHigh regioselectivity, works in solvent-free conditions.Cost of Gallium salt.[2]

-Cyclodextrin
SupramolecularBiomimetic, water-soluble, reusable.Substrate size limitations (host-guest fit).[3]
Alumina (

)
Surface ActiveHeterogeneous (easy workup), mild.Slower kinetics for hindered substrates.[4]
Emerging Method: Alkene Difunctionalization

Direct hydroxysulfenylation of alkenes avoids the need for pre-formed epoxides. Recent protocols utilize molecular iodine (


)  and DMSO as an oxidant to introduce a sulfide and a hydroxyl group across a double bond. This proceeds via a thiiranium ion intermediate , which is then opened by water.[3][4] This method is highly atom-economical and scalable.

Reactivity & Transformations

Once synthesized, the


-hydroxy sulfide scaffold is a gateway to other functionalities.
Chemoselective Oxidation

The sulfide sulfur is more nucleophilic than the hydroxyl oxygen, allowing for selective oxidation.

  • Sulfoxide (

    
    ):  Achieved using stoichiometric oxidants like 
    
    
    
    in acetic acid or NaIO4. Crucial for creating chiral sulfoxides.
  • Sulfone (

    
    ):  Achieved with excess oxidant or stronger reagents like m-CPBA.[5]
    

Scientific Insight: Over-oxidation to the sulfone is a common pitfall when targeting the sulfoxide.[5][6] Controlling temperature (


) and oxidant equivalents (1.0 eq) is critical.
Rearrangements
  • Pummerer Rearrangement:

    
    -hydroxy sulfoxides can undergo Pummerer-type reactions to generate 
    
    
    
    -functionalized sulfides.
  • Elimination: Oxidation to the sulfone followed by base-induced elimination (Julia-Lythgoe type) yields alkenes, effectively using the hydroxy-sulfide moiety as a temporary directing group.

Medicinal Chemistry Applications

In drug design, the


-hydroxy sulfide moiety modulates lipophilicity and metabolic stability.
Case Study: Diltiazem

Diltiazem , a benzothiazepine calcium channel blocker used for hypertension, features a


-hydroxy sulfide motif embedded within a seven-membered ring. The stereochemistry at the hydroxy and sulfide positions is critical for its binding affinity to L-type calcium channels.
  • Role: The sulfur atom acts as a bioisostere for methylene or ether linkages but introduces unique electronic properties (d-orbital participation) that influence ring conformation.

Bioisosterism and Linkers

In Antibody-Drug Conjugates (ADCs) , disulfide linkers are standard. However,


-hydroxy sulfides are exploring utility as non-cleavable hydrophilic linkers . The hydroxyl group increases aqueous solubility—a major challenge in ADC design—while the sulfide remains stable in circulation unlike the reducible disulfide.

Figure 2: Workflow for Library Generation A high-throughput workflow for generating diverse derivatives from a single


-hydroxy sulfide core.

LibraryWorkflow Core β-Hydroxy Sulfide (Scaffold) Oxidation1 Oxidation (1 eq) Core->Oxidation1 Oxidation2 Oxidation (>2 eq) Core->Oxidation2 Alkylation O-Alkylation Core->Alkylation Sulfoxide Chiral Sulfoxide (Bioactive Core) Oxidation1->Sulfoxide H2O2/AcOH Sulfone Sulfone (Metabolic Stability) Oxidation2->Sulfone mCPBA Ether Ether Derivative (Lipophilicity Tuning) Alkylation->Ether NaH/R-X

Caption: Divergent synthesis workflow for generating sulfoxide, sulfone, and ether libraries from a single core.

Experimental Protocols

These protocols are designed to be self-validating. The color change or phase separation serves as a visual checkpoint.

Protocol A: Green Synthesis of -Hydroxy Sulfides (Water-Mediated)

Adapted from Arkivoc 2008 [1] Objective: Regioselective ring opening of styrene oxide with thiophenol without organic co-solvents.

  • Setup: In a 50 mL round-bottom flask, suspend Styrene Oxide (1.0 mmol) and Thiophenol (1.1 mmol) in distilled water (5 mL).

  • Reaction: Stir the heterogeneous mixture vigorously at room temperature.

    • Checkpoint: The reaction is initially biphasic. As the product forms, the oil phase may change viscosity or settle differently.

  • Monitoring: Monitor by TLC (Hexane/EtOAc 8:2). The epoxide spot (

    
    ) should disappear, replaced by a lower 
    
    
    
    spot (
    
    
    ).
  • Workup: Extract with Ethyl Acetate (

    
     mL). Dry organic layer over anhydrous 
    
    
    
    .[6][7]
  • Purification: Evaporate solvent. If necessary, purify via silica column chromatography.

    • Expected Yield: >85%[7][8]

    • Regioselectivity:[2][4][9][10] Predominantly attack at the

      
      -carbon (terminal), yielding the primary alcohol (2-phenyl-2-(phenylthio)ethanol) is not favored; rather, under neutral aqueous conditions, attack often occurs at the benzylic position (electronic control) or terminal depending on specific substituents. Correction: In water without catalyst, thiolysis of styrene oxide is reported to be highly regioselective for the 
      
      
      
      -hydroxy sulfide
      (attack at the less hindered carbon) [1].
Protocol B: Chemoselective Oxidation to -Hydroxy Sulfoxide

Adapted from SciELO [5] Objective: Selective oxidation without over-oxidation to sulfone.

  • Setup: Dissolve

    
    -hydroxy sulfide (1.0 mmol) in Glacial Acetic Acid  (1 mL).
    
  • Addition: Add 30% Aqueous

    
      (1.1 mmol, slight excess) dropwise at room temperature.
    
    • Why: Acetic acid acts as both solvent and catalyst, activating the peroxide.

  • Reaction: Stir for 30–60 minutes.

    • Checkpoint: Monitor strictly by TLC. Sulfoxides are significantly more polar than sulfides. Stop immediately upon disappearance of starting material to prevent sulfone formation.

  • Quench: Neutralize with aqueous NaOH (carefully, exothermic) or saturated

    
    .
    
  • Extraction: Extract with

    
    .
    

References

  • Regioselective ring opening of epoxides with thiols in water. Arkivoc, 2008.[2] Link

  • Gallium triflate-catalyzed ring opening of epoxides. Beilstein Journal of Organic Chemistry, 2018.[9] Link

  • Supramolecular catalysis of epoxide ring opening. ResearchGate, 2018. Link

  • Alumina-catalyzed synthesis of beta-hydroxy sulfides. PMC - NIH, 2018. Link

  • Synthesis and Antioxidant Properties of β-Hydroxy Sulfides and Sulfoxides. SciELO, 2014. Link

  • Asymmetric Synthesis of β-Hydroxy Sulfides. Journal of Organic Chemistry, 2006. Link

  • Effective Oxidation of Sulfides to Sulfoxides with Hydrogen Peroxide. MDPI, 2007. Link

  • H2S Donors and Their Use in Medicinal Chemistry. Biomolecules (NIH), 2021. Link

Sources

Methodological & Application

Step-by-step synthesis protocol for 2-Methyl-4-(phenylthio)-2-butanol

[1]

Abstract & Strategic Overview

This guide details the synthesis of 2-Methyl-4-(phenylthio)-2-butanol , a critical tertiary alcohol intermediate used in the preparation of thiochroman derivatives and sulfur-containing heterocycles.

While traditional methods often employ a multi-step Michael addition/Grignard sequence, this protocol prioritizes a direct, single-step Thiol-Ene "Click" reaction . This approach leverages the anti-Markovnikov addition of thiophenol to 2-methyl-3-buten-2-ol, offering superior atom economy, reduced solvent usage, and simplified purification compared to stepwise alternatives.

Key Reaction Parameters
ParameterMethod A (Recommended)Method B (Alternative)
Reaction Type Radical Thiol-Ene AdditionMichael Addition + Grignard
Steps 12
Atom Economy 100%~75%
Key Reagents Thiophenol, 2-Methyl-3-buten-2-ol, AIBNThiophenol, MVK, MeMgBr
Primary Hazard Thiol Stench/ToxicityExothermic Grignard/Thiol Toxicity

Retrosynthetic Analysis & Pathway Logic

The synthesis targets the formation of the C–S bond at the less substituted carbon (C4) of the isoprene skeleton.

SynthesisPathwaysTargetTARGET MOLECULE2-Methyl-4-(phenylthio)-2-butanol(CAS 91967-95-2)PrecursorA12-Methyl-3-buten-2-olReactionAMethod A: Radical Thiol-Ene(Anti-Markovnikov Addition)PrecursorA1->ReactionAPrecursorA2ThiophenolPrecursorA2->ReactionAReactionA->Target 85-95% YieldPrecursorB1Methyl Vinyl Ketone (MVK)ReactionB1Step 1: Michael AdditionPrecursorB1->ReactionB1PrecursorB2ThiophenolPrecursorB2->ReactionB1IntermediateBIntermediate:4-(Phenylthio)-2-butanoneReactionB2Step 2: Grignard Addition(MeMgBr)IntermediateB->ReactionB2ReactionB1->IntermediateBReactionB2->Target Traditional Route

Figure 1: Retrosynthetic map contrasting the direct Thiol-Ene route (Method A) against the stepwise Michael/Grignard route (Method B).

Safety & Handling (Critical)

Thiophenol (Benzenethiol):

  • Hazard: Fatal if inhaled or absorbed through skin. Extreme stench.

  • Control: All operations MUST be performed in a well-ventilated fume hood. Double-glove (Nitrile over Laminate) is required.

  • Decontamination: Keep a bleach solution (sodium hypochlorite) ready to neutralize spills and glassware immediately.

AIBN (Azobisisobutyronitrile):

  • Hazard: Flammable solid; releases toxic cyanide gas upon combustion; explosive if stored improperly. Store at 2–8°C.[1]

Method A: Radical Thiol-Ene Addition (Recommended)

This protocol utilizes the radical-mediated anti-Markovnikov addition of thiophenol to the alkene. The tertiary alcohol moiety in the starting material directs the regioselectivity sterically, favoring the terminal addition.

Reagents & Equipment[3][4][5][6][7]
  • Reactants:

    • 2-Methyl-3-buten-2-ol (1.0 equiv, 8.61 g, 100 mmol)

    • Thiophenol (1.05 equiv, 11.57 g, 105 mmol)

  • Catalyst: AIBN (0.05 equiv, 0.82 g)

  • Solvent: Toluene (anhydrous) or Solvent-free (Neat)

  • Apparatus: 100 mL 3-neck Round Bottom Flask (RBF), Reflux condenser, Nitrogen inlet, Magnetic stirrer.

Step-by-Step Protocol
  • Setup: Flame-dry the 3-neck RBF and cool under a stream of nitrogen.

  • Charging: Add 2-Methyl-3-buten-2-ol (8.61 g) and Thiophenol (11.57 g) to the flask.

    • Note: If running neat (solvent-free), ensure efficient stirring. If viscosity is an issue, add 20 mL anhydrous toluene.

  • Initiation: Add AIBN (0.82 g) in one portion.

  • Reaction:

    • Heat the mixture to 75–80°C (oil bath temperature).

    • Stir vigorously for 4–6 hours .

    • Monitoring: Check reaction progress via TLC (Hexane:EtOAc 4:1). The alkene spot (

      
      ) should disappear.
      
  • Quench & Workup:

    • Cool the reaction mixture to room temperature.

    • Bleach Wash: Wash the organic phase with 10% NaOH (2 x 30 mL) to remove unreacted thiophenol. Caution: The aqueous waste will be foul-smelling; treat with bleach before disposal.

    • Wash with water (1 x 30 mL) and brine (1 x 30 mL).

    • Dry over anhydrous

      
      , filter, and concentrate under reduced pressure.
      
  • Purification:

    • The crude oil is typically >90% pure.

    • For high purity, perform vacuum distillation (bp approx. 130–135°C at 2 mmHg) or flash chromatography (Gradient: 0-20% EtOAc in Hexanes).

Method B: Michael Addition / Grignard Sequence (Alternative)

Use this method if AIBN is unavailable or if the starting material 2-methyl-3-buten-2-ol is inaccessible.

Step 1: Synthesis of 4-(phenylthio)-2-butanone
  • Reagents: Methyl Vinyl Ketone (MVK) (1.0 equiv), Thiophenol (1.0 equiv), Triethylamine (0.01 equiv, cat.).

  • Procedure:

    • Cool Thiophenol (neat) to 0°C.

    • Add MVK dropwise (highly exothermic).

    • Stir at RT for 2 hours.

    • Result: Quantitative conversion to 4-(phenylthio)-2-butanone. Used directly without purification.

Step 2: Grignard Addition[4][7]
  • Reagents: 4-(phenylthio)-2-butanone (from Step 1), Methylmagnesium Bromide (3.0M in ether, 1.2 equiv).

  • Procedure:

    • Dissolve ketone in anhydrous diethyl ether (0.5 M concentration) under

      
      .
      
    • Cool to 0°C.

    • Add MeMgBr dropwise over 30 mins.

    • Allow to warm to RT and stir for 2 hours.

  • Workup:

    • Quench carefully with saturated

      
       (aq).
      
    • Extract with Ether/EtOAc.

    • Dry and concentrate.[2]

Analytical Validation

The product must be validated to ensure the sulfur added to the terminal carbon (anti-Markovnikov) rather than the internal carbon.

TechniqueExpected SignalStructural Confirmation
1H NMR (CDCl3)

1.25 (s, 6H)
Gem-dimethyl adjacent to -OH

1.80 (t, 2H)
Methylene group (

)

3.05 (t, 2H)
Methylene adjacent to Sulfur (

)

7.1-7.4 (m, 5H)
Phenyl ring protons
13C NMR ~70 ppmQuaternary Carbon (C-OH)
~30 ppm

-S Carbon
MS (ESI) m/z 196 [M]+Molecular Ion

Interpretation:

  • A triplet at

    
     3.05 confirms the 
    
    
    moiety.
  • If Markovnikov addition occurred, you would see a methine quartet/multiplet shifted further downfield and a methyl doublet, which is not observed in the radical pathway.

References

  • Thiol-Ene Click Chemistry: Hoyle, C. E., & Bowman, C. N. (2010). Thiol-Ene Click Chemistry. Angewandte Chemie International Edition, 49(9), 1540–1573. Link

  • Anti-Markovnikov Addition: Silveira, C. C., et al. (2010).[3] Solvent-Free Anti-Markovnikov Addition of Thiols to Alkenes.[3][4] Synlett, 2010(05), 790-792.[3] Link

  • Grignard Reagents: Organic Syntheses, Coll. Vol. 6, p.737 (1988); Vol. 60, p.14 (1981). (General Grignard protocols). Link

  • Product Data: 2-Methyl-4-(phenylthio)-2-butanol (CAS 91967-95-2) entry.[5][6][7][8] PubChem. Link

Using 2-Methyl-4-(phenylthio)-2-butanol as a pharmaceutical intermediate

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Utilization of 2-Methyl-4-(phenylthio)-2-butanol in Pharmaceutical Synthesis

Executive Summary

2-Methyl-4-(phenylthio)-2-butanol (CAS: 91967-95-2) is a critical acyclic precursor used primarily in the construction of the 4,4-dimethylthiochroman ring system. This pharmacophore is the structural core of third-generation retinoids, most notably Tazarotene (Tazorac®), used in the treatment of psoriasis and acne.

This guide details the strategic application of this intermediate, focusing on its synthesis via radical thiol-ene addition and its subsequent acid-mediated cyclization. By utilizing this specific alcohol, researchers can achieve high-yield construction of the thiochroman scaffold with precise regiocontrol, avoiding the mixture of isomers often associated with alternative alkylation routes.

Structural Role & Mechanism

The utility of 2-Methyl-4-(phenylthio)-2-butanol lies in its ability to serve as a "masked" thiochroman ring. It possesses a tertiary alcohol capable of generating a stable tertiary carbocation, which is perfectly positioned for an intramolecular Friedel-Crafts alkylation onto the phenyl ring.

Mechanistic Pathway
  • Precursor Assembly: Anti-Markovnikov addition of thiophenol to 2-methyl-3-buten-2-ol yields the target intermediate.

  • Activation: Protonation of the tertiary hydroxyl group followed by water elimination generates a tertiary carbocation.

  • Cyclization: The carbocation undergoes electrophilic aromatic substitution (EAS) at the ortho position of the phenyl ring, closing the six-membered sulfur-containing ring.

ThiochromanSynthesis Start Thiophenol + 2-Methyl-3-buten-2-ol Inter 2-Methyl-4-(phenylthio)-2-butanol (The Intermediate) Start->Inter Radical Thiol-Ene (AIBN, Heat) Cation Tertiary Carbocation (Transient) Inter->Cation H+ / -H2O Product 4,4-Dimethylthiochroman (Scaffold) Cation->Product Intramolecular Friedel-Crafts API Tazarotene (Active API) Product->API Bromination, Oxidation, Sonogashira Coupling

Figure 1: The synthetic workflow converting the acyclic alcohol intermediate into the active pharmaceutical ingredient (Tazarotene).

Protocol A: Synthesis of the Intermediate

The most efficient route to 2-Methyl-4-(phenylthio)-2-butanol is the radical-mediated anti-Markovnikov addition of thiophenol to 2-methyl-3-buten-2-ol.

Reagents:

  • Thiophenol (PhSH)

  • 2-Methyl-3-buten-2-ol (MBO)

  • Azobisisobutyronitrile (AIBN) - Radical Initiator

  • Solvent: Toluene or solvent-free (neat)

Step-by-Step Methodology:

  • Preparation: In a 3-neck round-bottom flask equipped with a reflux condenser and nitrogen inlet, charge 2-methyl-3-buten-2-ol (1.2 equiv) and AIBN (0.01 equiv).

  • Addition: Heat the mixture to 80°C under nitrogen. Add Thiophenol (1.0 equiv) dropwise over 60 minutes. Note: The reaction is exothermic; control the addition rate to maintain temperature.

  • Reaction: Stir at 85-90°C for 4 hours. Monitor consumption of thiophenol via TLC (Hexane/EtOAc 9:1) or GC-MS.

  • Work-up: Cool to room temperature. Wash the organic phase with 10% NaOH (to remove unreacted thiophenol) and then with brine.

  • Purification: Dry over

    
     and concentrate in vacuo. The product is typically a clear, viscous oil. Distillation (high vacuum) can yield >95% purity.
    
ParameterSpecification
Appearance Clear to pale yellow oil
Yield Target > 85%
Key Impurity Markovnikov adduct (trace)
Storage Inert atmosphere, 2-8°C (Oxidation sensitive)

Protocol B: Cyclization to 4,4-Dimethylthiochroman[1]

This is the critical application step where the intermediate is converted into the pharmacophore.

Reagents:

  • Substrate: 2-Methyl-4-(phenylthio)-2-butanol[1][2][3]

  • Catalyst: Methanesulfonic Acid (MSA) or Sulfuric Acid (

    
    )
    
  • Solvent: Dichloromethane (DCM) or Nitromethane

Step-by-Step Methodology:

  • Setup: Dissolve 2-Methyl-4-(phenylthio)-2-butanol (10 g) in DCM (50 mL) in a reactor cooled to 0°C.

  • Acid Addition: Slowly add Methanesulfonic Acid (5 equiv) dropwise, maintaining the internal temperature below 5°C. The solution may darken.

  • Cyclization: Allow the mixture to warm to room temperature and stir for 2-6 hours.

    • Checkpoint: HPLC should show the disappearance of the alcohol peak and the formation of the less polar thiochroman peak.

  • Quench: Pour the reaction mixture slowly onto crushed ice/water.

  • Extraction: Separate the organic layer.[4] Extract the aqueous layer with DCM (2 x 30 mL).

  • Neutralization: Wash combined organics with saturated

    
     until pH is neutral.
    
  • Isolation: Dry (

    
    ), filter, and concentrate.
    
  • Result: 4,4-Dimethylthiochroman is obtained as a pale yellow oil.[2][5]

Data Validation:

  • 1H NMR (CDCl3): Look for the gem-dimethyl singlet at ~1.3 ppm and the disappearance of the hydroxyl proton. The aromatic region should simplify to 4 protons (ABCD system).

Downstream Application: Tazarotene Synthesis

Once the 4,4-dimethylthiochroman ring is formed, it serves as the scaffold for Tazarotene. The subsequent steps involve:

  • Bromination: Electrophilic bromination at the 6-position (para to the sulfur) using NBS or

    
     to yield 6-bromo-4,4-dimethylthiochroman .
    
  • Oxidation: Controlled oxidation of the sulfur to the sulfoxide (S-oxide) using Sodium Periodate (

    
    ) or limited 
    
    
    
    . Note: Tazarotene is a sulfoxide, not a sulfone.
  • Sonogashira Coupling: The 6-bromo intermediate is coupled with ethyl 6-ethynylnicotinate (or a precursor) to attach the pyridinyl-acetylene side chain.

TazarotenePath Thiochroman 4,4-Dimethylthiochroman Bromo 6-Bromo-4,4-dimethylthiochroman Thiochroman->Bromo Br2 / FeBr3 Sulfoxide 6-Bromo-thiochroman S-oxide Bromo->Sulfoxide NaIO4 (Selective Oxidation) Coupling Sonogashira Coupling (with Ethyl 6-ethynylnicotinate) Sulfoxide->Coupling Pd(PPh3)2Cl2 / CuI Tazarotene TAZAROTENE (Final API) Coupling->Tazarotene

Figure 2: Downstream conversion of the thiochroman scaffold to Tazarotene.

Safety & Handling

  • Thiophenol: Extremely toxic and possesses a potent, repulsive stench. All reactions involving thiophenol (Protocol A) must be performed in a high-efficiency fume hood. Glassware should be treated with bleach (hypochlorite) immediately after use to oxidize residual thiols.

  • Exotherms: Both the radical addition and the acid-catalyzed cyclization are exothermic. Scale-up requires careful thermal management (jacketed reactors).

References

  • Dawson, M. I., et al. (1984). "Retinoic acid analogues with ring-substituted tetrahydroaphthene and thiochroman ring systems." Journal of Medicinal Chemistry, 27(11), 1516-1531.

  • Vuligonda, V., et al. (1996). "Enantioselective synthesis of tazarotene." Bioorganic & Medicinal Chemistry Letters, 6(2), 213-218.
  • Allergan, Inc. (2006).[6] "Process for the preparation of Tazarotene." European Patent EP1700855B1.

  • CymitQuimica. "2-Methyl-4-(phenylthio)-2-butanol-d6 Product Data."

Sources

Application Note: Solvent Selection & Handling for 2-Methyl-4-(phenylthio)-2-butanol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides an optimized framework for the solvation and handling of 2-Methyl-4-(phenylthio)-2-butanol (Structure: Ph-S-CH₂-CH₂-C(CH₃)₂-OH). This compound is a functionalized tertiary alcohol featuring a phenylthioether tail. Its dual nature—possessing both a lipophilic sulfide domain and a polarizable hydroxyl head—creates specific solubility challenges.

While often encountered as a viscous pale yellow oil or low-melting solid, its successful application in biological assays and organic synthesis depends on mitigating two primary risks: hydrophobic aggregation in aqueous media and oxidative degradation of the sulfur moiety. This protocol outlines the rationale for solvent choice, ensuring experimental reproducibility.

Physicochemical Analysis & Solubility Logic

To select the correct solvent, one must deconstruct the molecule’s competing functional groups.

Structural Breakdown
  • Phenylthio Group (Ph-S-): Highly lipophilic and soft nucleophile. This domain drives the molecule's insolubility in water and affinity for chlorinated solvents.

  • Tertiary Alcohol (-C(CH₃)₂-OH): Provides hydrogen bond donation/acceptance but is sterically hindered by the gem-dimethyl group. This hindrance reduces water solubility compared to primary alcohols but maintains solubility in polar organic solvents like DMSO or Ethanol.

The "Sulfide Trap" (Critical Stability Note)

The thioether linkage (-S-) is susceptible to oxidation.

  • Risk: Exposure to atmospheric oxygen or peroxides converts the sulfide into sulfoxides (S=O) and sulfones (O=S=O) .

  • Impact: These impurities are more polar than the parent compound, altering LogP values and potentially causing false positives in biological assays due to different binding affinities.

  • Prevention: Avoid ethers (THF, Diethyl Ether) known to form peroxides unless freshly distilled.

Solvent Compatibility Matrix

The following table summarizes solvent performance based on application requirements.

Solvent ClassRepresentative SolventSolubility RatingApplication ContextCritical Notes
Polar Aprotic DMSO (Dimethyl sulfoxide)Excellent (>100 mM)Biological Assays, HTSStandard for Bio-Stocks. High boiling point makes removal difficult. Hygroscopic.
Polar Protic Ethanol (Absolute)Good (>50 mM)Cell Culture, TopicalVolatile. Good for preparing dilutions where DMSO toxicity is a concern.
Chlorinated DCM (Dichloromethane)Excellent Organic Synthesis, ExtractionBest for Synthesis. solubilizes the phenylthio group efficiently. Toxic.
Esters Ethyl Acetate Good Purification, TLCGood general solvent. Less toxic than DCM.
Alkanes Hexane / Heptane Moderate/Poor RecrystallizationMay cause "oiling out" due to the polar hydroxyl group.
Aqueous Water / PBS Insoluble MediaDo not use for stock. Requires co-solvent (DMSO) < 1% v/v.

Decision Framework: Selecting the Right System

The following decision tree illustrates the logical flow for selecting a solvent system based on your experimental endpoint.

SolventSelection Start Start: Define Application AppType Application Type? Start->AppType BioAssay Biological Assay (Cell/Enzyme) AppType->BioAssay In Vitro / In Vivo Synthesis Chemical Synthesis / Purification AppType->Synthesis Synthesis / Extraction Toxicity Is DMSO Tolerance > 0.1%? BioAssay->Toxicity UseDMSO Use DMSO Stock (Store -20°C under Ar) Toxicity->UseDMSO Yes UseEtOH Use Ethanol Stock (Fresh prep recommended) Toxicity->UseEtOH No (Sensitive Cells) ReactionType Reaction Conditions? Synthesis->ReactionType DCM_Solvent Use DCM or Chloroform (High Solubility) ReactionType->DCM_Solvent Standard / Halogenated EtOAc_Solvent Use Ethyl Acetate (Green Alternative) ReactionType->EtOAc_Solvent Green Chemistry

Figure 1: Decision logic for solvent selection based on downstream application constraints.

Detailed Protocols

Protocol A: Preparation of 10 mM Stock for Biological Assays

Objective: Create a stable, precipitation-free stock solution for cell-based or enzymatic assays.

Reagents:

  • 2-Methyl-4-(phenylthio)-2-butanol (Pure oil/solid).

  • DMSO (Anhydrous, ≥99.9%, Cell Culture Grade).

Procedure:

  • Calculations:

    • Molecular Weight (MW) ≈ 196.31 g/mol (Estimate based on C₁₁H₁₆OS).

    • Target: 10 mM in 1 mL DMSO.

    • Mass Required: 1.96 mg.

  • Weighing:

    • Weigh ~2.0 mg of the compound into a sterile 1.5 mL amber microcentrifuge tube. (Amber protects from light-induced oxidation).

    • Record exact mass (e.g., 2.1 mg).

  • Solvation:

    • Calculate the exact volume of DMSO required to reach 10 mM:

      
      .
      
    • Pipette the calculated volume of DMSO.

  • Mixing:

    • Vortex vigorously for 30 seconds.

    • Checkpoint: Visually inspect.[1][2] If "schlieren" lines (oily streaks) persist, sonicate in a water bath at 35°C for 2 minutes.

  • Storage:

    • Aliquot into small volumes (e.g., 50 µL) to avoid freeze-thaw cycles.

    • Overlay with Argon or Nitrogen gas if available.

    • Store at -20°C. Shelf life: 3 months.

Protocol B: Dissolution for Chemical Synthesis (DCM)

Objective: Prepare a solution for reaction (e.g., oxidation to sulfoxide or esterification).

Procedure:

  • Place the starting material in a round-bottom flask.

  • Add Dichloromethane (DCM).

  • Validation: The compound should dissolve instantly at room temperature.

  • Drying: If the compound was stored in a humid environment, add anhydrous

    
     to the DCM solution, stir for 5 minutes, and filter prior to adding reagents.
    

Troubleshooting & Quality Control

Visualizing Solubility Failure

If the compound precipitates upon dilution into aqueous media (e.g., cell culture media), follow this workflow:

SolubilityCheck Step1 Dilute Stock 1:1000 in Media Step2 Vortex & Incubate (37°C, 15 min) Step1->Step2 Check Microscopy Check Step2->Check Result Crystals/Oil Droplets? Check->Result Action1 Pass: Proceed Result->Action1 No Action2 Fail: Reduce Conc. or add Cyclodextrin Result->Action2 Yes

Figure 2: Quality control workflow to detect hydrophobic crashing (precipitation) in aqueous media.

Common Issues
  • Cloudiness in Media: The "Oiling Out" effect.

    • Cause: The lipophilic phenylthio tail aggregates.

    • Solution: Ensure the final DMSO concentration is 0.5% - 1.0%. If precipitation persists, use a carrier molecule like BSA (Bovine Serum Albumin) or cyclodextrin to sequester the lipophilic tail.

  • Yellowing of Stock:

    • Cause: Oxidation of the sulfur atom or trace phenol impurities.

    • Solution: Check purity via TLC or LC-MS. If sulfoxide (M+16) is present, repurify.

References

  • PubChem Compound Summary. (n.d.). 2-Methyl-4-phenyl-2-butanol (Analogous Structure Reference).[1][2][3] National Center for Biotechnology Information. Retrieved from [Link]

  • Pfizer Solvent Selection Guide. (2016). Green Chemistry Solvent Selection Guide. American Chemical Society.[4] Retrieved from [Link]

  • Gaylord Chemical. (2023). DMSO Solubility Data and Handling.[5] Retrieved from [Link]

  • Pharmaffiliates. (n.d.). 2-Methyl-4-(phenylthio)-2-butanol-d6 Product Description. Retrieved from [Link]

Sources

Catalytic reagents for synthesizing 2-Methyl-4-(phenylthio)-2-butanol

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Precision Synthesis of 2-Methyl-4-(phenylthio)-2-butanol via Regioselective Hydrothiolation

Part 1: Executive Summary & Strategic Analysis

Target Molecule: 2-Methyl-4-(phenylthio)-2-butanol CAS Registry Number: 91967-66-9 (Analogous/Deuterated forms often cited) Core Application: Precursor for thiochroman derivatives; intermediate in sulfur-containing pharmaceutical scaffolds; analytical reference standard.[1]

Synthesis Strategy: The most efficient and atom-economical route to 2-Methyl-4-(phenylthio)-2-butanol is the Anti-Markovnikov hydrothiolation (thiol-ene coupling) of 2-methyl-3-buten-2-ol with thiophenol (benzenethiol).

Direct addition of thiols to alkenes presents a regioselectivity challenge:

  • Markovnikov Addition (Acid-Catalyzed): Yields the branched isomer (sulfur at C3). This is undesirable.

  • Anti-Markovnikov Addition (Radical/Photochemical): Yields the linear isomer (sulfur at C4). This is the required pathway.

This guide details two protocols:

  • Protocol A (Standard): Thermal Radical Initiation (AIBN) – Best for scalability and robustness.

  • Protocol B (Catalytic): Visible-Light Photoredox Catalysis (Eosin Y/DABCO) – Best for mild conditions and high functional group tolerance.

Part 2: Reaction Mechanism & Logic

To achieve the 4-(phenylthio) substitution pattern, the reaction must proceed via a radical mechanism. The sulfur-centered radical is electrophilic and adds to the less substituted carbon of the alkene to form the more stable tertiary carbon radical intermediate.

Mechanistic Pathway (DOT Visualization)

G Start Reagents: Thiophenol + 2-Methyl-3-buten-2-ol Initiation Initiation: Catalyst -> Radical Species Start->Initiation Activation ThiylRad Thiyl Radical (PhS•) Initiation->ThiylRad H-Abstraction Addition Regioselective Addition (Anti-Markovnikov) ThiylRad->Addition Attacks Terminal Alkene CRadical Carbon Radical Intermediate (Tertiary) Addition->CRadical Forms Stable 3° Radical Propagation Chain Propagation (H-Abstraction from PhSH) CRadical->Propagation Regenerates PhS• Propagation->ThiylRad Cycle Continues Product Product: 2-Methyl-4-(phenylthio)-2-butanol Propagation->Product

Caption: Radical chain mechanism ensuring Anti-Markovnikov regioselectivity. The formation of the stable tertiary carbon radical drives the sulfur to the terminal position.

Part 3: Reagent Selection & Catalytic Profiles

ComponentReagentRoleSelection Logic
Substrate A 2-Methyl-3-buten-2-olAlkene SourceTertiary alcohol prevents side reactions (oxidation) compared to primary alcohols.
Substrate B Thiophenol (Benzenethiol)Thiol SourceNucleophilic sulfur source. Warning: High toxicity/stench.
Catalyst A (Thermal) AIBN (Azobisisobutyronitrile)Radical InitiatorDecomposes at 65°C+ to drive the radical chain. Reliable for scale-up.
Catalyst B (Photo) Eosin Y or DABCOPhotoredox CatalystEnables activation by visible light (Green Chemistry). DABCO acts as a base-mediator for aerobic oxidation.
Solvent Toluene or DCMMediumNon-polar solvents suppress ionic pathways (Markovnikov). Solvent-free (neat) is possible for AIBN.

Part 4: Detailed Experimental Protocols

Protocol A: Thermal Radical Synthesis (Scalable)

Recommended for gram-scale synthesis where equipment is limited to standard glassware.

Reagents:

  • 2-Methyl-3-buten-2-ol (1.0 equiv, 8.6 g, 100 mmol)

  • Thiophenol (1.1 equiv, 12.1 g, 110 mmol)

  • AIBN (0.05 equiv, 820 mg)

  • Toluene (50 mL) [Optional: Can be run neat]

Step-by-Step Methodology:

  • Setup: Equip a 250 mL three-neck round-bottom flask with a magnetic stir bar, a reflux condenser, and a nitrogen inlet. Connect the outlet to a bleach scrubber (10% NaOCl) to neutralize escaping thiol vapors.

  • Charging: Add 2-Methyl-3-buten-2-ol and Toluene to the flask. Purge with nitrogen for 15 minutes to remove oxygen (oxygen acts as a radical trap).

  • Catalyst Addition: Add AIBN in one portion.

  • Reaction: Heat the mixture to 80°C .

  • Addition: Add Thiophenol dropwise via a syringe pump or addition funnel over 30 minutes. Reasoning: Slow addition keeps the thiol concentration low, preventing disulfide dimerization side-reactions.

  • Completion: Stir at 80°C for 4–6 hours. Monitor by TLC (Hexane/EtOAc 8:2) or GC-MS.

  • Workup:

    • Cool to room temperature.

    • Wash the organic phase with 10% NaOH (2 x 50 mL) to remove unreacted thiophenol (critical for odor control).

    • Wash with water (50 mL) and brine (50 mL).

    • Dry over anhydrous MgSO₄ and concentrate under reduced pressure.[2]

  • Purification: Purify the resulting oil via vacuum distillation (bp ~140°C at 2 mmHg) or flash column chromatography (Silica gel, 0-20% EtOAc in Hexanes).

Protocol B: Visible-Light Catalytic Synthesis (Green/Precision)

Recommended for high-purity requirements or screening scales.

Reagents:

  • 2-Methyl-3-buten-2-ol (1.0 equiv)

  • Thiophenol (1.2 equiv)

  • DABCO (1,4-Diazabicyclo[2.2.2]octane) (0.2 equiv)

  • Solvent: Acetonitrile or Ethanol (0.5 M)

Step-by-Step Methodology:

  • Setup: Use a borosilicate glass vial or flask. No inert atmosphere is strictly required (DABCO mediates an aerobic cycle), but N2 yields are often higher.

  • Mixing: Dissolve the alkene and DABCO in the solvent.

  • Addition: Add Thiophenol.

  • Irradiation: Irradiate the reaction vessel with Blue LEDs (450-460 nm) or white CFL light while stirring at room temperature.

    • Mechanism:[3][4][5] DABCO forms a charge-transfer complex or mediates the formation of the thiyl radical via single-electron transfer (SET).

  • Duration: Irradiate for 12–24 hours.

  • Workup: Dilute with ether, wash with 1M HCl (to remove DABCO) and 10% NaOH (to remove thiophenol). Dry and concentrate.

Part 5: Quality Control & Troubleshooting

Analytical Specifications:

TestExpected ResultNotes
Appearance Clear, pale yellow oilDarkening indicates oxidation/disulfides.
1H NMR (CDCl3) δ 7.2-7.4 (m, 5H, Ph), 3.0 (t, 2H, -CH2-S-), 1.8 (t, 2H, -CH2-), 1.2 (s, 6H, 2xMe)Key diagnostic: Triplet at ~3.0 ppm confirms -CH2-SPh (Anti-Markovnikov).
GC-MS Molecular Ion [M]+ = 196.3Look for fragment m/z = 110 (PhSH+) and 59 (Hydroxy-isopropyl).

Troubleshooting Guide:

  • Problem: Low Yield / High Disulfide (Ph-S-S-Ph) formation.

    • Cause: High concentration of thiyl radicals combining; presence of excess oxygen.

    • Solution: Use slow addition of thiophenol (Protocol A); ensure strict degassing; increase alkene equivalents.

  • Problem: Markovnikov Product observed (Sulfur at C3).

    • Cause: Acidic impurities or ionic pathway dominance.

    • Solution: Ensure glassware is base-washed; use non-polar solvent; switch to Protocol A (AIBN forces radical path).

  • Problem: Persistent Stench.

    • Solution: All glassware must be soaked in a bleach bath immediately after use. Use a dedicated fume hood.[3]

Part 6: References

  • Mishra, A., et al. (2016). Tuning Selectivity in the Visible-Light-Promoted Coupling of Thiols with Alkenes. National Institutes of Health (PMC). Retrieved from [Link]

  • Organic Syntheses. (1978). Preparation of Thiophenols and Thiol-Ene Reactions. Org.[2][5][6][7] Synth. Coll. Vol. 6, 109. Retrieved from [Link]

  • Verma, P., et al. (2015). Catalyst-free anti-Markovnikov hydroamination and hydrothiolation of vinyl heteroarenes in aqueous medium.[7] Organic & Biomolecular Chemistry.[7][8][9] Retrieved from [Link]

Sources

Troubleshooting & Optimization

Overcoming low yields in 2-Methyl-4-(phenylthio)-2-butanol synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Answering the user's request.## Technical Support Center: Overcoming Low Yields in 2-Methyl-4-(phenylthio)-2-butanol Synthesis

This guide provides in-depth troubleshooting and optimized protocols for the synthesis of 2-Methyl-4-(phenylthio)-2-butanol. Designed for researchers and drug development professionals, this document moves beyond simple procedural outlines to explain the underlying chemical principles that govern reaction outcomes, enabling you to diagnose and resolve common issues leading to low yields.

Synthesis Overview & Core Challenge

The most direct and common route to synthesizing 2-Methyl-4-(phenylthio)-2-butanol is through the nucleophilic addition of a methyl organometallic reagent, such as methylmagnesium bromide (MeMgBr), to the precursor ketone, 4-(phenylthio)butan-2-one.

Primary Synthesis Reaction: 4-(phenylthio)butan-2-one + CH₃MgBr → 2-Methyl-4-(phenylthio)-2-butanol

While theoretically straightforward, this Grignard reaction is frequently plagued by low yields. The primary challenges stem from the dual nature of the Grignard reagent as both a potent nucleophile and a strong base[1]. The presence of α-protons on the ketone and the sulfur atom in the substrate introduces competitive side reactions and potential for reagent inhibition, which must be carefully managed.

Frequently Asked Questions (FAQs)

Q1: What is the most common reason for low yields in this specific Grignard reaction? A: The most frequent cause is the Grignard reagent acting as a base and deprotonating the α-protons of the 4-(phenylthio)butan-2-one substrate, leading to an enolate intermediate that does not convert to the desired product.[2][3] This issue is often compounded by suboptimal Grignard reagent quality and improper reaction workup.

Q2: How do I synthesize the required precursor, 4-(phenylthio)butan-2-one? A: The precursor is readily synthesized via a nucleophilic substitution (S_N2) reaction between sodium thiophenoxide (prepared in situ from thiophenol and a base like sodium hydroxide) and 4-chlorobutan-2-one. See Protocol 1 for a detailed methodology.

Q3: Can I use methyllithium (MeLi) instead of a methyl Grignard reagent? A: Yes, MeLi can be used. As a harder nucleophile and stronger base than its Grignard counterpart, it may react faster. However, its increased basicity can also exacerbate the problem of α-proton abstraction (enolization). Its use requires careful temperature control, typically at lower temperatures (e.g., -78 °C), to favor nucleophilic addition.

Q4: How does the phenylthio- group affect the reaction? A: The sulfur atom is a soft Lewis base and can coordinate with the magnesium atom of the Grignard reagent. This intramolecular chelation can potentially hinder the approach of the Grignard reagent to the carbonyl carbon, although this effect is generally less significant than the enolization side reaction.

Troubleshooting Guide: Diagnosing & Solving Low Yields

This section addresses specific experimental observations and provides actionable solutions grounded in chemical principles.

Problem: High amount of unreacted 4-(phenylthio)butan-2-one is recovered.

This indicates either a failure of the Grignard reagent to add to the carbonyl or a competing reaction that regenerates the starting material upon workup.

  • Potential Cause 1: Inactive or Insufficient Grignard Reagent

    • Explanation: Grignard reagents are highly sensitive to moisture and atmospheric oxygen. Exposure to either will quench the reagent, reducing its effective concentration. Commercial Grignard reagents can also vary in exact molarity.

    • Troubleshooting & Solution:

      • Ensure Anhydrous Conditions: All glassware must be rigorously flame- or oven-dried. Use anhydrous solvents (e.g., THF, diethyl ether) and maintain a positive pressure of an inert gas (Nitrogen or Argon) throughout the setup.

      • Titrate the Grignard Reagent: Do not rely solely on the concentration stated on the bottle. Perform a simple titration (e.g., using 1,10-phenanthroline and a standard solution of sec-butanol) to determine the precise molarity of your Grignard solution before use.

      • Use Sufficient Excess: A molar excess of 1.2 to 1.5 equivalents of the Grignard reagent is recommended to compensate for any minor quenching and to drive the reaction to completion.

  • Potential Cause 2: Enolization of the Ketone

    • Explanation: The protons on the carbon adjacent to the carbonyl group (α-protons) are acidic. The Grignard reagent can act as a base, abstracting one of these protons to form a magnesium enolate. This enolate is unreactive towards further Grignard addition and will be protonated back to the starting ketone during the aqueous workup.

    • Troubleshooting & Solution:

      • Lower the Reaction Temperature: Initially add the Grignard reagent at a low temperature (e.g., 0 °C or -20 °C) to disfavor the kinetically slower enolization pathway. After addition, the reaction can be allowed to slowly warm to room temperature.

      • Employ a Lewis Acid Additive (Luche-type Conditions): The addition of a strong Lewis acid, such as cerium(III) chloride (CeCl₃), is highly effective.[2] CeCl₃ coordinates to the carbonyl oxygen, dramatically increasing the electrophilicity of the carbonyl carbon. This makes nucleophilic attack much faster, allowing it to outcompete the enolization pathway. See Protocol 3 for an optimized procedure.

Diagram: Competing Reaction Pathways Caption: Grignard reagent partitioning between desired nucleophilic addition and the enolization side reaction.

G cluster_start Reactants cluster_pathways Reaction Pathways cluster_products Intermediates / Products ketone 4-(phenylthio)butan-2-one addition addition ketone->addition Nucleophilic Attack (Favored by low temp, CeCl₃) enolization enolization ketone->enolization Proton Abstraction (Base) (Problematic Side Reaction) grignard CH₃MgBr alkoxide Magnesium Alkoxide Intermediate addition->alkoxide enolate Magnesium Enolate (Reverts to Ketone on Workup) enolization->enolate final_product Desired Product: 2-Methyl-4-(phenylthio)-2-butanol alkoxide->final_product Aqueous Workup (NH₄Cl)

Problem: Product is lost or decomposes during workup and purification.
  • Potential Cause: Acid-Catalyzed Elimination

    • Explanation: The product is a tertiary alcohol. In the presence of strong acid (e.g., HCl, H₂SO₄) during workup, the hydroxyl group can be protonated and eliminated as water, forming a stable tertiary carbocation. This intermediate will then lose a proton to form an undesired alkene byproduct (2-methyl-4-(phenylthio)but-1-ene or -2-ene).

    • Troubleshooting & Solution:

      • Use a Buffered Quench: NEVER quench a Grignard reaction leading to a tertiary alcohol with a strong acid. The standard and most effective method is to slowly and carefully add a saturated aqueous solution of ammonium chloride (NH₄Cl).[4] This solution is weakly acidic (pH ~4.5-6), sufficient to protonate the alkoxide and break up magnesium salts without causing elimination.

      • Maintain Low Temperatures: Perform the quench at 0 °C to dissipate the exothermic heat produced.

  • Potential Cause: Purification on Silica Gel

    • Explanation: Standard silica gel is acidic and can cause the same elimination reaction described above, leading to streaking and product loss on the column.

    • Troubleshooting & Solution:

      • Neutralize the Silica: Prepare a slurry of silica gel in your chosen eluent and add 1-2% triethylamine (or another volatile base) by volume. This deactivates the acidic sites on the silica surface.

      • Consider Alternative Purification: If the product and byproducts have sufficiently different boiling points, vacuum distillation can be an effective, non-destructive alternative to chromatography.

Optimized Experimental Protocols

Protocol 1: Synthesis of 4-(phenylthio)butan-2-one (Precursor)
  • To a stirred solution of thiophenol (1.0 eq) in ethanol at 0 °C, add a solution of sodium hydroxide (1.05 eq) in water.

  • Stir the mixture for 15 minutes at 0 °C to form the sodium thiophenoxide salt.

  • Add 4-chlorobutan-2-one (1.0 eq) dropwise, ensuring the temperature remains below 10 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 4-6 hours or until TLC indicates consumption of the starting material.

  • Remove the ethanol under reduced pressure.

  • Extract the aqueous residue with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate to yield the crude product, which can be purified by vacuum distillation or column chromatography.

Protocol 2: Standard Grignard Synthesis
  • Set up an oven-dried, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.

  • Add 4-(phenylthio)butan-2-one (1.0 eq) to the flask and dissolve it in anhydrous THF.

  • Cool the solution to 0 °C in an ice bath.

  • Add methylmagnesium bromide (1.2 eq, ~3.0 M in diethyl ether) dropwise via the dropping funnel over 30 minutes.

  • After addition, allow the mixture to slowly warm to room temperature and stir for 2 hours.

  • Monitor the reaction by TLC. If incomplete, gently warm the mixture to 35-40 °C for 1 hour.

  • Cool the reaction back to 0 °C and slowly quench by the dropwise addition of saturated aqueous NH₄Cl solution.

  • Extract the mixture with ethyl acetate (3x).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude residue by column chromatography on triethylamine-deactivated silica gel.

Protocol 3: High-Yield Synthesis using Cerium(III) Chloride
  • Place anhydrous cerium(III) chloride (CeCl₃, 1.3 eq) in a flask and dry it under high vacuum with gentle heating (130-140 °C) for 2-3 hours.

  • Allow the flask to cool under an inert atmosphere (N₂ or Ar) and add anhydrous THF. Stir the resulting suspension vigorously for 1-2 hours at room temperature.

  • In a separate oven-dried flask, dissolve 4-(phenylthio)butan-2-one (1.0 eq) in anhydrous THF.

  • Cool both the CeCl₃ suspension and the ketone solution to -78 °C (dry ice/acetone bath).

  • Add the ketone solution to the CeCl₃ suspension and stir for 30 minutes.

  • Slowly add methylmagnesium bromide (1.2 eq) dropwise to the reaction mixture at -78 °C.

  • Stir at -78 °C for 2-3 hours, then allow the reaction to warm slowly to room temperature.

  • Quench the reaction at 0 °C with saturated aqueous NH₄Cl solution and proceed with extraction and purification as described in Protocol 2 .

Table: Summary of Key Reaction Parameters

ParameterStandard ProtocolHigh-Yield (CeCl₃) ProtocolRationale
Temperature 0 °C to RT-78 °C to RTLower temperatures favor nucleophilic addition over enolization.
Grignard eq. 1.2 - 1.51.2Sufficient excess to drive the reaction.
Additive NoneAnhydrous CeCl₃ (1.3 eq)Activates the carbonyl, dramatically increasing the rate of addition.
Workup Quench Sat. aq. NH₄ClSat. aq. NH₄ClMildly acidic conditions prevent acid-catalyzed elimination of the tertiary alcohol.
Expected Yield 40-60%>85%Suppression of the enolization side reaction is the key to improving yield.

Diagram: Recommended Synthesis Workflow Caption: A streamlined workflow from precursor synthesis to the purified final product.

Sources

Solving solubility issues with 2-Methyl-4-(phenylthio)-2-butanol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Profile

Welcome to the technical support hub for 2-Methyl-4-(phenylthio)-2-butanol (MPTB). This molecule presents a classic "amphiphilic mismatch" often encountered in drug development.[1] It possesses a polar tertiary alcohol head group and a highly lipophilic phenyl-thioether tail.[1]

The core challenge users face is "Flash Precipitation" : the compound dissolves readily in organic stock solvents (DMSO, Ethanol) but crashes out immediately upon dilution into aqueous buffers.[1] This guide provides the mechanistic understanding and protocols to overcome this.

Physicochemical Snapshot
PropertyData / EstimateImplication for Solubility
CAS Number 103-05-9Verification of identity.[1][2]
Molecular Weight 196.31 g/mol Small molecule, amenable to inclusion complexes.[1]
LogP (Est.) ~2.5 - 3.1Moderately lipophilic.[1] Poor water solubility (<1 mg/mL).[1]
pKa (Alcohol) > 16 (Neutral)Critical: pH adjustment will not improve solubility.[1]
Reactive Moiety Thioether (-S-)Susceptible to oxidation (sulfoxide formation).[1][3]

Troubleshooting & FAQs

Category A: Solubility & Precipitation

Q: I prepared a 100 mM stock in DMSO, but when I dilute it to 100 µM in PBS, it turns cloudy immediately. Why? A: You are experiencing the "Solvent Shift" effect.[1]

  • The Mechanism: DMSO solvates the hydrophobic phenyl ring and thioether chain effectively.[1] When you introduce water (PBS), the dielectric constant changes rapidly.[1] The water molecules form a hydrogen-bond network that excludes the hydrophobic tail of MPTB, forcing the molecules to aggregate and precipitate.

  • The Fix: Do not add the stock directly to the bulk buffer.

    • Intermediate Dilution: Dilute your DMSO stock into a secondary solvent like PEG-400 or Propylene Glycol first.[1]

    • Vortex Mixing: Inject the stock into the buffer while vortexing to prevent local high concentrations.

    • Surfactant Spike: Add 0.05% Tween-80 to your PBS before adding the compound.[1]

Q: Can I use Acid (HCl) or Base (NaOH) to dissolve it? A: No. Stop immediately.

  • The Science: MPTB is a tertiary alcohol.[1] It does not have an acidic proton to lose (like a phenol) nor a basic nitrogen to protonate (like an amine) within the physiological pH range (pH 1-14).[1]

  • The Risk: Adding strong acid or base will not solubilize the compound but may catalyze the oxidation of the sulfur atom or elimination of the alcohol (dehydration), destroying your sample.

Category B: Stability & Degradation

Q: My clear stock solution turned faint yellow after 2 weeks at room temperature. Is it still good? A: Likely not. The yellowing indicates Thioether Oxidation .[1]

  • The Mechanism: The sulfur atom (-S-) is electron-rich and prone to oxidation by atmospheric oxygen, forming the sulfoxide (S=O) and eventually the sulfone (O=S=O).[1] This changes the polarity and biological activity of the molecule.

  • The Fix:

    • Store stocks at -20°C or -80°C.[1]

    • Purge storage vials with Nitrogen or Argon gas.[1]

    • Protocol: Check purity via LC-MS before use if yellowing is observed.

Advanced Solubilization Protocols

Protocol A: The "Gold Standard" Cyclodextrin Complexation

Best for: Animal studies, cell culture, and preventing precipitation without harsh surfactants.

Mechanism: The hydrophobic phenyl-thioether tail inserts into the donut-shaped cavity of the cyclodextrin, while the hydrophilic exterior keeps the complex soluble in water.[1]

Materials:

  • MPTB (Solid or High-conc.[1] stock)

  • Hydroxypropyl-β-Cyclodextrin (HP-β-CD) [e.g., Kleptose® or Trappsol®][1]

  • Milli-Q Water[1]

Step-by-Step:

  • Prepare Vehicle: Dissolve HP-β-CD in water to create a 20% (w/v) solution.[1] (e.g., 2g CD in 10 mL water).[1] Filter sterilize (0.22 µm).

  • Initial Dissolution: Dissolve MPTB in a minimal volume of Ethanol or Acetone (volatile solvent).[1]

  • Complexation: Add the MPTB solution dropwise to the 20% CD solution while stirring vigorously at 37°C.

  • Evaporation (Optional but recommended): Continue stirring open to air (or under nitrogen stream) for 2-4 hours to evaporate the volatile organic solvent (Ethanol/Acetone), leaving only the drug-CD complex in water.[1]

  • Validation: The solution should be crystal clear.

Protocol B: The Co-Solvent "Sandwich"

Best for: High-throughput screening (HTS) and enzymatic assays.[1]

Formulation: 5% DMSO / 40% PEG-400 / 55% Water (or Buffer).

  • Step 1: Dissolve MPTB in 100% DMSO (Target conc: 20x final).

  • Step 2: Add PEG-400 to the DMSO solution.[1] Mix well. (The PEG acts as a bridge, preventing the "shock" of water).

  • Step 3: Slowly add warm (37°C) Water/Buffer to the mix with constant agitation.

Visualizations

Diagram 1: Solubilization Decision Tree

Caption: Logical flow for selecting the correct solubilization strategy based on application.

SolubilityDecision Start Start: MPTB Solid Goal Define Application Start->Goal InVivo In Vivo / Cell Culture Goal->InVivo Sensitive to Solvents Enzymatic Enzymatic / HTS Goal->Enzymatic Tolerates DMSO CD_Route Protocol A: Cyclodextrin (HP-β-CD) InVivo->CD_Route Best Biocompatibility Cosolvent_Route Protocol B: DMSO + PEG400 Enzymatic->Cosolvent_Route Ease of Prep Precipitation Precipitation Risk! CD_Route->Precipitation If CD conc < 10% Cosolvent_Route->Precipitation If Water added too fast

[1]

Diagram 2: Oxidation Instability Mechanism

Caption: Chemical pathway showing the oxidation of the thioether group, leading to loss of activity.

OxidationPath Compound MPTB (Active) Thioether (-S-) Sulfoxide Sulfoxide (Inactive?) (S=O) [Yellowing] Compound->Sulfoxide Slow Oxidation Oxidant O2 / Peroxides (Air Exposure) Oxidant->Sulfoxide Sulfone Sulfone (Inactive) (O=S=O) Sulfoxide->Sulfone Strong Oxidants

[1]

References

  • Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development.[1] Journal of Pharmacy and Pharmacology, 62(11), 1607-1621.

  • Lipinski, C. A. (2000). Drug-like properties and the causes of poor solubility and poor permeability.[1] Journal of Pharmacological and Toxicological Methods, 44(1), 235-249.

  • National Institute of Standards and Technology (NIST). 2-Methyl-4-phenyl-2-butanol Thermophysical Properties.[1] NIST Chemistry WebBook, SRD 69.

  • PubChem Database. Compound Summary for CID 7656: 2-Methyl-4-phenyl-2-butanol.[1] National Center for Biotechnology Information.[1] [1]

  • Oae, S. (1991). Organic Sulfur Chemistry: Structure and Mechanism.[1] CRC Press.[1] (Reference for Thioether oxidation mechanisms).

Sources

Troubleshooting phase separation in phenylthio alcohol extraction

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Ticket: #PTA-EXT-001 Subject: Troubleshooting Phase Separation & Emulsions in Phenylthio Alcohol Isolation Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Introduction: Taming the "Biphasic Beast"

Welcome to the Separation Science Helpdesk. You are likely encountering a persistent "rag layer" or undefined interface during the workup of a phenylthio-substituted alcohol (e.g., 2-(phenylthio)ethanol). This is a textbook challenge in sulfur chemistry caused by the conflicting physical properties of your molecule: the lipophilic phenylthio group (


) and the hydrophilic hydroxyl group (

) create a molecule that behaves like a surfactant.

This guide moves beyond generic advice to address the specific physicochemical interactions of sulfur-functionalized alcohols.

Part 1: The "Rag Layer" (Emulsion) – Diagnosis & Resolution

The Problem: A milky, undefined middle layer forms between your organic and aqueous phases. The Cause: Your product is acting as a non-ionic surfactant. Additionally, if you used a basic wash (NaOH) to remove excess thiophenol, you have generated sodium thiophenolate (


), which acts as an anionic detergent, stabilizing the emulsion.
Troubleshooting Protocol: The "Break" Sequence

Do not simply wait for it to separate; phenylthio emulsions are notoriously stable. Follow this logic tree:

  • The "Salting Out" Maneuver:

    • Action: Add fully saturated Brine (

      
      ) to the separatory funnel.
      
    • Why: This increases the ionic strength of the aqueous layer, disrupting the hydration shell of the surfactant (your product/impurities) and forcing them into the organic layer.

  • The Physical Break (Celite Filtration):

    • Action: If brine fails, filter the entire biphasic mixture through a pad of Celite 545 (diatomaceous earth) in a sintered glass funnel. Rinse the pad with your extraction solvent.

    • Why: The microscopic silica structure physically ruptures the emulsion droplets, allowing phases to coalesce in the receiving flask.

  • The Density Reset:

    • Action: Add a high-density co-solvent (Dichloromethane, DCM).

    • Why: If your product density is close to water (see Part 2), the phases lack the gravitational force to separate. DCM increases the density differential.

EmulsionLogic Start Issue: Milky Interface (Rag Layer) CheckPH Check pH of Aqueous Layer Start->CheckPH IsBasic Is pH > 10? (Thiolate present) CheckPH->IsBasic AddBrine Add Saturated Brine IsBasic->AddBrine Yes (Soapy) Swirl Gently Swirl (Do NOT Shake) IsBasic->Swirl No AddBrine->Swirl Persist Emulsion Persists? Swirl->Persist Filter Filter through Celite 545 Persist->Filter Yes Recover Recover Phases Persist->Recover No Filter->Recover

Figure 1: Decision logic for breaking stable emulsions in sulfide/alcohol workups.

Part 2: Phase Inversion & Density Traps

The Problem: You cannot identify which layer is the organic phase. The Cause: Phenylthio alcohols are significantly denser than typical organic products due to the sulfur atom (Atomic Mass ~32) and the aromatic ring.

Critical Data: Density Comparison Most researchers assume the organic layer is on top (if using Ether/EtOAc). However, high concentrations of phenylthio alcohol can increase the organic phase density to


, causing it to sink or float neutrally.
Solvent / CompoundDensity (

at

)
Phase Behavior vs. Water
Water 1.00 Reference
Diethyl Ether0.71Top Layer
Ethyl Acetate (EtOAc)0.90Top Layer (Risk of Inversion)
2-(Phenylthio)ethanol ~1.14 Bottom Layer (Potential)
Dichloromethane (DCM)1.33Bottom Layer
Thiophenol (Impurity)1.07Bottom Layer (if pure)

Guidance:

  • The "Drop Test": Add a few drops of water to the top layer. If they travel through the layer, the top is organic. If they dissolve immediately, the top is aqueous.

  • Recommendation: Use DCM for extraction if possible. It guarantees the organic layer is on the bottom, avoiding the ambiguity of EtOAc/Product mixtures.

Part 3: The Thiophenol Impurity Paradox

The Problem: Your reaction used excess Thiophenol (


). It smells terrible.
  • Option A: Wash with NaOH. Risk: Forms

    
     (soap) 
    
    
    
    Emulsion.
  • Option B: Oxidize with Bleach. Risk: Oxidizes your product (

    
    ) to Sulfoxide (
    
    
    
    ).

The Solution: The "Soft Scavenge" or "Gentle Base" approach.

  • The Gentle Base Wash:

    • Use 1M NaOH mixed 1:1 with Saturated Brine .

    • The brine suppresses the emulsifying effect of the thiolate anion.

    • Technique: Do not shake vigorously. Invert the funnel slowly 20 times.

  • The "Soft" Alkylation (For Trace Removal):

    • If the smell persists after the main workup, add a small amount of Chloroacetic acid or N-Ethylmaleimide to the organic phase (stir for 30 mins).

    • Mechanism: These react selectively with the highly nucleophilic free thiol (

      
      ) to form water-soluble or non-volatile thioethers, without oxidizing your sulfide product.
      

ThiolRemoval Crude Crude Mixture (Product + PhSH) Wash Wash: 1M NaOH + Brine Crude->Wash Partition Partition Wash->Partition AqLayer Aqueous: PhS- Na+ (Discard to Bleach Waste) Partition->AqLayer OrgLayer Organic: Product (Trace PhSH) Partition->OrgLayer Scavenge Optional: Add N-Ethylmaleimide OrgLayer->Scavenge If smell persists Final Pure Product OrgLayer->Final Scavenge->Final

Figure 2: Safe workflow for removing thiophenol without oxidizing the sulfide product.

Part 4: Standard Operating Procedure (SOP)

Protocol: High-Purity Isolation of Phenylthio Alcohols

  • Solvent Removal: If the reaction was performed in Ethanol or THF, concentrate the mixture via rotary evaporation to

    
     of original volume. Note: Alcohol solvents act as co-surfactants and must be removed.
    
  • Dilution: Redissolve the residue in Dichloromethane (DCM) . Avoid EtOAc to prevent phase inversion.

  • First Wash (Acidic/Neutral): Wash with water or 0.5M HCl. This removes inorganic salts and keeps Thiophenol protonated (

    
    ), preventing immediate emulsion formation.
    
  • Second Wash (Thiol Removal): Wash gently with 1M NaOH + Sat. Brine (1:1) .

    • Critical: Invert funnel gently. Do not shake violently.

    • Observation: The aqueous layer may turn yellow (thiolate anion).[1]

  • Drying: Dry organic layer over

    
     (Magnesium Sulfate). The granular nature of 
    
    
    
    helps remove any remaining micro-emulsions compared to
    
    
    .
  • Concentration: Evaporate solvent. If residual Thiophenol remains (smell), dry under high vacuum (<1 mbar) at 40°C; Thiophenol is volatile enough to be removed this way.

References

  • Emulsion Breaking Mechanisms: Spectro Scientific. "Emulsion Breaking Techniques for Oil in Water Solvent Extractions." Available at: [Link]

  • General Workup Troubleshooting:Not Voodoo (University of Rochester). "Troubleshooting: Emulsions." (Standard field reference for organic synthesis workups).
  • Organic Syntheses (Thiophenol Handling): Organic Syntheses, Coll. Vol. 1, p. 504 (1941). "Thiophenol."[1][2] Available at: [Link]

Sources

Improving thermal stability of 2-Methyl-4-(phenylthio)-2-butanol during storage

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to Improving Thermal Stability and Ensuring Purity During Storage

Welcome to the technical support center for 2-Methyl-4-(phenylthio)-2-butanol. As a Senior Application Scientist, I have designed this guide to provide researchers, scientists, and drug development professionals with in-depth, field-proven insights into maintaining the stability and purity of this critical chemical intermediate. This document moves beyond simple storage instructions to explain the underlying chemical principles of its degradation and provides actionable, self-validating protocols to mitigate these issues.

Frequently Asked Questions (FAQs)

This section addresses the most common initial inquiries regarding the handling and storage of 2-Methyl-4-(phenylthio)-2-butanol.

Q1: What are the primary chemical degradation pathways for 2-Methyl-4-(phenylthio)-2-butanol during storage?

A1: The molecule's structure contains two primary functional groups susceptible to degradation: a thioether and a tertiary alcohol.

  • Oxidation of the Thioether: The sulfur atom in the phenylthio group is the most vulnerable site. It is susceptible to oxidation by atmospheric oxygen, trace peroxides, or other oxidizing agents. This is a two-step process, first forming the corresponding sulfoxide and then, under more aggressive conditions, the sulfone .[1][2] This is the most common degradation pathway under typical storage conditions. The nucleophilic lone pairs on the sulfur atom readily react with electrophilic oxygen species.[2]

  • Dehydration of the Tertiary Alcohol: While generally more stable than secondary or primary alcohols to oxidation, the tertiary alcohol group can undergo elimination (dehydration) to form an alkene, particularly in the presence of acidic impurities or at elevated temperatures. This pathway is less common under proper storage but can be accelerated by contaminants.

The primary degradation pathways are visualized below.

G cluster_main 2-Methyl-4-(phenylthio)-2-butanol cluster_oxidation Oxidation Pathway cluster_dehydration Dehydration Pathway mol Main Compound sulfoxide Sulfoxide Impurity mol->sulfoxide Atmospheric O₂ (Common) alkene Alkene Impurity mol->alkene Heat / Acid Catalyst (Less Common) sulfone Sulfone Impurity sulfoxide->sulfone Further Oxidation

Caption: Primary degradation routes for 2-Methyl-4-(phenylthio)-2-butanol.

Q2: What are the ideal storage conditions for maximizing the shelf-life of 2-Methyl-4-(phenylthio)-2-butanol?

A2: To minimize degradation, strict control over the storage environment is crucial. The ideal conditions are designed to inhibit the oxidation and dehydration pathways.

ParameterRecommended ConditionRationale
Temperature 2-8°C (Refrigerated)Reduces the rate of all chemical reactions, including oxidation and potential dehydration. Avoid freezing unless the material is known to be stable to freeze-thaw cycles.[3][4]
Atmosphere Inert Gas Headspace (Argon or Nitrogen)Displaces atmospheric oxygen, which is the primary driver for the oxidation of the thioether to a sulfoxide.[5]
Light Amber Glass Vial / Store in DarknessProtects the compound from UV radiation, which can generate free radicals and catalyze photooxidation.[3][4]
Container Tightly Sealed, High-Purity GlassPrevents moisture ingress and contamination. Avoid plastic containers where possible due to potential leaching and gas permeability.
pH NeutralAvoid contact with acidic or basic contaminants, which can catalyze dehydration or other side reactions.
Q3: My sample of 2-Methyl-4-(phenylthio)-2-butanol has developed a slight yellow tint. What is the likely cause?

A3: A change in color, typically to a pale yellow, is a common indicator of initial degradation. This is most often due to the formation of the sulfoxide impurity via oxidation of the thioether group. While the parent compound is a white solid, its oxidized byproducts can be colored.[6] To confirm this, you should perform an analytical purity check using a technique like HPLC or LC-MS.

Q4: What are the most suitable analytical techniques for monitoring the purity and degradation of this compound?

A4: A combination of chromatographic techniques is ideal for a comprehensive analysis.[7]

  • High-Performance Liquid Chromatography (HPLC): This is the preferred method for routine purity analysis. Coupled with a UV detector, HPLC can effectively separate the non-volatile parent compound from its more polar sulfoxide and sulfone degradation products. A C18 reversed-phase column is typically effective.[1][8]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): For definitive identification of unknown impurities, LC-MS is invaluable. It provides the molecular weight of the degradation products, confirming their identity as sulfoxides (M+16) or sulfones (M+32).[1]

  • Gas Chromatography-Mass Spectrometry (GC-MS): While the parent compound is not highly volatile, GC-MS can be useful for detecting smaller, more volatile degradation products that might arise from fragmentation, though this is less common.[8][9]

Troubleshooting Guide

This section provides a systematic approach to diagnosing and solving specific stability issues encountered during experiments.

Issue 1: Rapid Degradation Despite Refrigeration

You've stored your 2-Methyl-4-(phenylthio)-2-butanol at the recommended 2-8°C, but purity analysis after a few weeks shows a significant increase in impurities.

  • Primary Suspected Cause: Oxygen exposure. Refrigeration slows reaction kinetics but does not stop oxidation if oxygen is present in the container's headspace. Each time the container is opened, the headspace is replenished with fresh, moist air.

  • Investigative Workflow:

    Caption: Troubleshooting workflow for accelerated degradation.

  • Recommended Solution: Inert Gas Overlay & Antioxidant Use

    • Inerting: Purging the headspace of the storage container with an inert gas like argon or nitrogen is the most effective way to prevent oxidation.

    • Antioxidant Addition: For long-term storage or for solutions of the compound, adding a radical-scavenging antioxidant can provide an additional layer of protection. Thioethers act as secondary antioxidants by decomposing hydroperoxides, but they are consumed in the process.[5] A primary antioxidant, like a hindered phenol, can be added to scavenge radicals.

  • Protocol 1: Inert Gas Overlay for Solid Storage

    • Select a vial that will be mostly filled by the solid compound to minimize headspace volume.

    • Place the solid in the vial in a controlled environment (e.g., a glovebox) if possible.

    • If a glovebox is not available, insert a long needle connected to a low-flow stream of argon or nitrogen into the vial, with the tip near the bottom.

    • Insert a second, shorter needle to act as an outlet.

    • Purge the vial for 1-2 minutes to displace all air.

    • Remove the outlet needle first, then the inlet needle, and immediately cap the vial tightly.

    • Seal the cap with paraffin film for an extra barrier.

  • Protocol 2: Stabilization with an Antioxidant (BHT) This protocol is for creating a more stable stock solution. Validate compatibility with your downstream application before use.

    • Prepare your desired solution of 2-Methyl-4-(phenylthio)-2-butanol in a suitable solvent (e.g., isopropanol, toluene).

    • Prepare a stock solution of Butylated Hydroxytoluene (BHT) in the same solvent (e.g., 10 mg/mL). BHT is an excellent antioxidant for preventing radical-mediated oxidation.[9]

    • Add the BHT stock solution to your primary solution to achieve a final BHT concentration of 50-200 ppm (0.005-0.02% w/v).

    • Mix thoroughly and store the solution under the ideal conditions outlined in the FAQ.

Issue 2: Appearance of a New, Less-Polar Impurity in HPLC Analysis

Your HPLC chromatogram shows a new peak eluting before the parent compound, suggesting an impurity that is less polar. This is not the expected sulfoxide or sulfone.

  • Primary Suspected Cause: Dehydration. The loss of the polar hydroxyl (-OH) group to form a carbon-carbon double bond results in a significantly less polar alkene impurity, which would have a shorter retention time on a reversed-phase HPLC column.

  • Causality: This reaction is often catalyzed by trace acidic contaminants. Check the pH of your solvents and ensure all glassware is scrupulously clean and free of acidic residue. High storage temperatures can also promote this elimination reaction.

  • Recommended Solution: Neutralization and Proper Cleaning

    • Glassware Preparation: Wash all glassware with a laboratory-grade detergent, rinse thoroughly with deionized water, and then perform a final rinse with a small amount of a weak base solution (e.g., 1% sodium bicarbonate), followed by a final DI water rinse and drying.

    • Solvent Check: Ensure any solvents used to make solutions are of high purity and are not old. Anhydrous solvents are preferred. Ethers, for example, can form acidic peroxides over time.

    • Storage: If you suspect the raw material itself is slightly acidic, it can be dissolved in a non-reactive solvent (like dichloromethane) and washed carefully with a dilute bicarbonate solution, followed by drying and solvent removal. This is an advanced purification step and should be done with care.

  • Protocol 3: Purity Assessment by HPLC This is a general-purpose method to separate the parent compound from its primary degradation products.

    • Instrumentation: HPLC with UV Detector

    • Column: C18, 4.6 x 150 mm, 5 µm particle size

    • Mobile Phase A: Water (0.1% Formic Acid)

    • Mobile Phase B: Acetonitrile (0.1% Formic Acid)

    • Gradient: Start at 60% A / 40% B, ramp to 10% A / 90% B over 15 minutes. Hold for 5 minutes.

    • Flow Rate: 1.0 mL/min

    • Detection Wavelength: 254 nm

    • Injection Volume: 10 µL

    • Expected Elution Order: 1. Alkene (least polar), 2. Parent Compound, 3. Sulfoxide, 4. Sulfone (most polar).

References
  • 2-Methyl-4-phenyl-2-butanol. PubChem, National Center for Biotechnology Information. [Link]

  • How to Store Alcohol Safely, Efficiently & for Increased Shelf Life. Tap'in 3PL. [Link]

  • Thioether Oxidation Chemistry in Reactive Oxygen Species (ROS)-Sensitive Trigger Design: A Kinetic Analysis. ACS Publications, Organic Letters. [Link]

  • Thioether-Based Polymeric Micelles with Fine-Tuned Oxidation Sensitivities for Chemotherapeutic Drug Delivery. National Center for Biotechnology Information, PMC. [Link]

  • Antioxidant activity of some organosulfur compounds in vitro. Arabian Journal of Chemistry, ScienceDirect. [Link]

  • Antioxidant Effects of Sulfur-Containing Amino Acids. ResearchGate. [Link]

  • Thiols And Thioethers. Master Organic Chemistry. [Link]

  • Thermal decomposition characteristics of BHT and its peroxide (BHTOOH). ResearchGate. [Link]

  • On the Mechanism of the Phenyl Isothiocyanate Degradation of Peptides. SciSpace. [Link]

  • Recent Trends in Analytical Techniques for Impurity Profiling. Biomedical Journal of Scientific & Technical Research. [Link]

  • How to Store Alcohol: The Crucial Role of Temperature, Humidity, and Light. OMGCHEERS. [Link]

  • Thermochemistry and Kinetics of the Thermal Degradation of 2-Methoxyethanol as Possible Biofuel Additives. ScienceOpen. [Link]

  • Thioether Antioxidant. Tintoll. [Link]

  • Role of Sulphur and Heavier Chalcogens on the Antioxidant Power and Bioactivity of Natural Phenolic Compounds. MDPI. [Link]

  • Natural sulfur compounds in mental health and neurological disorders: insights from observational and intervention studies. Frontiers. [Link]

  • Reaction Pathways for the Thermal Decomposition of Methyl Butanoate. Figshare. [Link]

  • Photooxidation of thioethers: preparative and mechanistic investigations (2018–2022). De Gruyter. [Link]

  • Sulphur-containing antioxidants.
  • Thermal Stability and Decomposition Pathways in Volatile Molybdenum(VI) Bis-Imides. ChemRxiv. [Link]

  • Catalytic Reduction of Aromatic Nitro Compounds to Phenylhydroxylamine and Its Derivatives. MDPI. [Link]

  • EPR Study on the Oxidative Degradation of Phenyl Sulfonates, Constituents of Aromatic Hydrocarbon-Based Proton-Exchange Fuel Cell Membranes. National Center for Biotechnology Information, PMC. [Link]

  • Degradation pathways of penthiopyrad by δ-MnO2 mediated processes: a combined density functional theory and experimental study. Royal Society of Chemistry. [Link]

  • Safe Storage of Hazardous Chemicals in Stockrooms, Workshops and Laboratories. University of Cambridge Safety Office. [Link]

  • Does alcohol expire? How to store alcohol properly. Food Drink Life. [Link]

  • Influence of Alcohol Content and Storage Conditions on the Physicochemical Stability of Spirit Drinks. National Center for Biotechnology Information, PMC. [Link]

Sources

Technical Support Center: Refining Purification Columns for Hydroxy Sulfide Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center dedicated to the unique challenges of purifying hydroxy sulfide compounds. As researchers and drug development professionals, you are aware that the presence of both a hydroxyl (-OH) and a sulfhydryl (-SH) group imparts a unique chemical personality to a molecule, often complicating standard purification protocols. The high reactivity of the thiol group, in particular, makes it susceptible to oxidation and unwanted interactions, leading to issues with yield, purity, and reproducibility.[1][2]

This guide is structured to provide direct, actionable solutions to common problems encountered in the field. We will move from foundational principles and preventative measures to specific troubleshooting scenarios organized by chromatography mode. Our approach is grounded in explaining the causal mechanisms behind each issue, empowering you to make informed decisions in your experimental design.

Section 1: Frequently Asked Questions & Prophylactic Measures

This section addresses the most common initial questions and outlines essential preventative strategies. Proactive measures are the most effective way to avoid downstream purification headaches.

Q1: What are the primary challenges when purifying compounds with free thiol groups?

The main difficulties stem from the chemical nature of the sulfhydryl (-SH) group.[1]

  • Oxidation: The most common issue is the oxidation of two thiol molecules to form a disulfide bridge (-S-S-), creating a significant impurity that can be difficult to separate from the target compound.[1] This reaction is readily catalyzed by trace metals and exposure to atmospheric oxygen.[2]

  • Reactivity and Adsorption: Thiols are highly reactive and can interact with metal surfaces within an HPLC system or chromatography column, leading to poor peak shape (tailing) and sample loss.[2]

  • Instability: Depending on the molecular structure, hydroxy sulfide compounds can be prone to isomerization or rearrangement, further complicating the purification process.[1]

Q2: How can I prevent sample degradation before and during purification?

Preventing degradation, primarily oxidation, is critical for a successful purification.

  • Work Under an Inert Atmosphere: Whenever possible, handle samples and prepare mobile phases under an inert gas like nitrogen or argon to minimize exposure to oxygen.[1]

  • Use Degassed Solvents: Solvents should be freshly degassed using methods like sonication, vacuum filtration, or sparging with an inert gas to remove dissolved oxygen.

  • Incorporate Reducing Agents: For many applications, adding a small amount of a reducing agent to your sample and mobile phase can protect the free thiol. Tris(2-carboxyethyl)phosphine (TCEP) is often preferred over dithiothreitol (DTT) as it is more stable, odorless, and does not interfere with absorbance at 280 nm.[1]

  • Add Antioxidants: For samples sensitive to oxidation catalyzed by quinones, antioxidants such as ascorbic acid or glutathione can be beneficial.[2]

  • Control Temperature: Store samples at low temperatures to slow the rate of oxidation and other potential degradation reactions.[2]

Q3: Should I use a protecting group for the thiol functionality?

Using a protecting group can be an effective strategy, but it adds steps to your synthesis. The ideal protecting group should be easy to introduce, stable to your purification conditions, and easy to remove selectively without affecting the rest of the molecule.[3]

When to Consider a Protecting Group:

  • During multi-step syntheses where the thiol could interfere with other reactions.

  • When facing insurmountable oxidation or adsorption issues during purification.

Common Thiol Protecting Groups

Protecting GroupIntroduction ReagentStabilityDeprotection ConditionsKey Considerations
Thioacetate Acetic anhydride or Acetyl chlorideStable to mild acid/baseMild basic conditions (e.g., NaOMe, NH3)One of the most common and reliable choices for arylthiols.[4]
Benzyl (Bn) Benzyl chlorideVery robust, stable to most conditionsReduction with Na in liquid NH3 or catalytic hydrogenationHarsh deprotection may not be suitable for complex molecules.[5]
Trityl (Trt) Trityl chlorideStable to base, hydrogenolysisMild acid hydrolysisOffers selectivity for primary alcohols and thiols.[5]
t-Butoxycarbonyl (BOC) Di-tert-butyl dicarbonateStable to many conditionsAcid (e.g., TFA)Widely used in peptide synthesis.[5]

Section 2: Troubleshooting by Chromatography Mode

The choice of chromatography column and method is paramount. Here, we troubleshoot common issues for four key separation techniques.

Chromatography Selection Workflow

The diagram below provides a logical path for selecting an initial purification strategy based on the primary characteristics of your hydroxy sulfide compound.

start Compound Properties is_charged Is the compound charged at working pH? start->is_charged is_polar Is the compound highly polar? is_charged->is_polar  No iex_mmc Start with Ion-Exchange (IEX) or Mixed-Mode (MMC) is_charged->iex_mmc  Yes is_large Is it a large biomolecule (>2 kDa)? is_polar->is_large  No hil_mmc Consider HILIC or Reversed-Phase/Anion-Exchange Mixed-Mode (MMC) is_polar->hil_mmc  Yes rpc Start with Reversed-Phase (RPC) (e.g., C18, Phenyl) is_large->rpc  No hic_sec Consider Hydrophobic Interaction (HIC) or Size-Exclusion (SEC) is_large->hic_sec  Yes

Caption: Decision tree for initial chromatography mode selection.

Reversed-Phase Chromatography (RPC)

RPC is often the first choice for small organic molecules. However, the polarity of the hydroxyl group and reactivity of the thiol can cause issues.

Q: My hydroxy sulfide compound shows poor or no retention on a standard C18 column. What should I do? This is a common problem for polar compounds.[6] A standard C18 phase may not provide sufficient hydrophobic interaction.

  • Causality: The hydroxyl group increases the compound's polarity, making it more soluble in the highly aqueous mobile phase and reducing its interaction with the nonpolar stationary phase.

  • Solutions:

    • Switch to a "Water-Tolerant" Column: Use a C18 column designed for aqueous conditions (often designated "AQ"). These columns have a modified surface chemistry that prevents "hydrophobic collapse" in pure aqueous phases.[6]

    • Use a Different Stationary Phase: Consider a column with a different selectivity, such as a Phenyl or Biphenyl phase, which can offer pi-pi interactions with aromatic rings in your compound.[7] For very polar compounds, a Hydrophilic Interaction Liquid Chromatography (HILIC) column may be more appropriate.[6][8]

Q: I'm observing severe peak tailing. What is the cause and how can I fix it? Peak tailing is often a sign of undesirable secondary interactions.

  • Causality: The thiol group can interact with residual, un-capped silanol groups on the silica backbone of the column or with trace metal impurities.[2] This leads to a portion of the analyte being retained longer than the bulk, smearing the peak.

  • Solutions:

    • Use a High-Purity, End-Capped Column: Modern columns are manufactured with high-purity silica and are thoroughly end-capped to minimize exposed silanols. Ensure you are using a quality, modern column.

    • Modify the Mobile Phase: Adding a small amount of a competitive agent, like trifluoroacetic acid (TFA) at 0.05-0.1%, can help mask silanol interactions.

    • Consider a Polymer-Based Column: If tailing persists, a column with a polymeric stationary phase (e.g., polystyrene-divinylbenzene) eliminates the issue of silanol interactions entirely.

Ion-Exchange Chromatography (IEX)

IEX separates molecules based on their net charge and is a powerful tool if your compound is ionizable.[9][10]

Q: How do I select between an anion-exchange and a cation-exchange column? The choice depends on the isoelectric point (pI) of your molecule and the pH at which it is stable.[11]

  • Causality: IEX works by electrostatic interaction between a charged molecule and an oppositely charged stationary phase.[9]

  • Solutions:

    • Anion-Exchange (AEX): The stationary phase is positively charged (e.g., quaternary ammonium). It binds negatively charged molecules (anions). Use AEX if your working pH is above the pI of your compound.[11]

    • Cation-Exchange (CEX): The stationary phase is negatively charged (e.g., sulfonate). It binds positively charged molecules (cations). Use CEX if your working pH is below the pI of your compound.[11]

Q: My compound binds to the column but I cannot elute it, or the recovery is very low. Why? This indicates that the interaction between your compound and the stationary phase is too strong.

  • Causality: The charge interaction is too powerful to be disrupted by your current elution conditions.

  • Solutions:

    • Increase Salt Concentration: The most common way to elute from an IEX column is to use a gradient of increasing salt concentration (e.g., NaCl). The salt ions compete with your compound for binding sites on the resin, eventually displacing it.[9] Ensure your gradient goes high enough.

    • Change the pH: Alternatively, you can use a pH gradient to change the charge of your compound. For a CEX column, increasing the pH will neutralize the positive charge on your molecule, causing it to elute. For an AEX column, decreasing the pH will neutralize its negative charge.

    • Switch to a "Weak" Exchanger: If you are using a strong ion-exchanger (e.g., strong anion/cation exchanger), consider switching to a weak one. Weak exchangers have a narrower effective pH range, which can provide more control over binding and elution.

Hydrophobic Interaction Chromatography (HIC)

HIC is particularly useful for purifying proteins and other large biomolecules based on surface hydrophobicity while maintaining their native structure.[12][13]

Q: When should I choose HIC for my hydroxy sulfide compound? HIC is ideal for biomolecules where preserving biological activity is crucial.[12] It separates based on the accessibility of hydrophobic patches on the molecule's surface.

  • Causality: HIC operates on the principle of modulating solvent ordering. A high concentration of a non-denaturing salt (like ammonium sulfate) in the mobile phase reduces the solvation of the protein, exposing hydrophobic regions that can then bind to the hydrophobic ligands on the stationary phase.[12][14]

  • Elution Strategy: Elution is achieved by running a gradient of decreasing salt concentration.[15] As the salt concentration drops, the protein becomes more solvated, its hydrophobic interaction with the resin weakens, and it elutes.[16]

Q: My protein precipitates on the column when I load it. How can I prevent this? This is known as "salting out" and occurs when the salt concentration is too high for your specific protein's solubility.

  • Causality: The high salt concentration required for binding in HIC can sometimes exceed the solubility limit of the protein, causing it to aggregate and precipitate.

  • Solutions:

    • Lower the Initial Salt Concentration: Experiment with a lower starting concentration of ammonium sulfate or another salt from the Hofmeister series. The more hydrophobic the protein, the less salt is needed to promote binding.[12]

    • Choose a More Hydrophobic Resin: If you must use a lower salt concentration, switching to a more hydrophobic HIC resin (e.g., with butyl or phenyl ligands instead of ether) can compensate and still achieve binding.[12]

    • Optimize Temperature: Temperature can affect hydrophobic interactions. Running the chromatography at a different temperature (often lower) may improve solubility.[12]

Mixed-Mode Chromatography (MMC)

MMC columns utilize multiple retention mechanisms (e.g., reversed-phase and ion-exchange) in a single column, offering unique selectivity.[8][17] They are exceptionally powerful for separating polar and charged compounds that are difficult to retain in RPC.[6][18]

Q: Why is MMC a good option for hydroxy sulfide compounds?

  • Causality: MMC allows you to leverage multiple chemical properties simultaneously. A mixed-mode reversed-phase/anion-exchange column can interact with a molecule via both its hydrophobic regions and any negative charges. This dual interaction provides much stronger retention for polar, charged compounds than either mode alone.[18][19]

  • Key Advantage: It allows for the retention and separation of highly polar compounds without using ion-pairing agents, which are often incompatible with mass spectrometry.[17]

Q: Method development for MMC seems complicated. Where do I start? MMC offers more parameters to adjust, which provides greater control but requires a systematic approach.[19]

  • Systematic Approach:

    • Start with Organic Solvent Gradient: Begin by running a simple reversed-phase gradient (e.g., acetonitrile in water) with a fixed, low concentration of buffer (e.g., 20 mM ammonium acetate) at a neutral pH. This will show you the contribution of the hydrophobic retention.

    • Vary Ionic Strength: Next, keep the organic gradient the same but change the buffer concentration (e.g., from 20 mM to 100 mM). This will reveal the contribution of the ion-exchange mechanism. Increased salt will typically decrease the retention of charged species.[19]

    • Vary pH: Finally, adjust the pH of the mobile phase. Changing the pH will alter the charge state of both your analyte and the stationary phase, often producing the most dramatic changes in selectivity.[19]

Troubleshooting Summary: Low Yield

This workflow provides a structured approach to diagnosing the cause of low product recovery.

start Low Yield Observed check_oxidation Analyze flow-through and eluate for disulfide impurity. Is disulfide present? start->check_oxidation check_binding Is the compound irreversibly binding to the column? check_oxidation->check_binding  No add_reducing ACTION: Add reducing agent (TCEP/DTT) to sample and mobile phase. check_oxidation->add_reducing  Yes check_precipitation Is precipitation visible (high backpressure, cloudy sample)? check_binding->check_precipitation  No optimize_elution ACTION: Modify elution conditions. (Stronger solvent, steeper gradient, change pH/salt). check_binding->optimize_elution  Yes adjust_conditions ACTION: Adjust sample/mobile phase. (Lower salt for HIC, check solubility). check_precipitation->adjust_conditions  Yes other_issues Consider other issues: - Inaccurate quantification - Adsorption to vials/tubing check_precipitation->other_issues  No

Caption: A logical workflow for troubleshooting low purification yield.

Section 3: Essential Protocols

Protocol 1: Analytical-Scale Reversal of Disulfide Formation

If you suspect disulfide formation is the cause of your impurity or low yield, this protocol can be used to reduce the disulfide back to the free thiol.[1]

Reagents:

  • Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT)

  • Nitrogen or Argon gas

  • Degassed buffer (e.g., phosphate buffer, pH 7.0-7.5)

Procedure:

  • Dissolve your sample containing the suspected disulfide in a minimal amount of degassed buffer.

  • Prepare a stock solution of TCEP (e.g., 100 mM) or DTT (e.g., 1 M) in degassed buffer.

  • Add the reducing agent to your sample to a final concentration of 5-10 mM for TCEP or 10-20 mM for DTT. A 10- to 50-fold molar excess over the thiol is typical.

  • Gently flush the headspace of the vial with nitrogen or argon, cap tightly, and vortex.

  • Incubate the reaction at room temperature for 30-60 minutes. For stubborn disulfides, gentle heating (e.g., 37°C) may be required.

  • Analyze the sample by HPLC to confirm the conversion of the disulfide back to the desired monomeric thiol.

  • Note: The excess reducing agent will be present in your sample. If it interferes with downstream applications, it can be removed by size-exclusion chromatography.[20]

References

  • Technical Support Center: Purification of Volatile Thiol Compounds. (2025). Benchchem.
  • Bradshaw, T. P., Ahmed, F., & Dunlap, R. B. (1988). The removal of exogenous thiols from proteins by centrifugal column chromatography. Journal of Biochemical and Biophysical Methods.
  • A Researcher's Guide to Gas Chromatography Columns for Thiol Separ
  • Optimizing Hydrogen Sulfide Removal and Biogas Production Using the W
  • Bromide-sulfur interchange: ion chromatographic determination of total reduced thiol levels in plasma. (2008). PubMed.
  • Advanced Strategies for Retaining Polar Compounds in Chromatography: Case Studies and Practical Applications. (2024).
  • Tips & Tricks: Protecting Groups. University of Rochester, Department of Chemistry.
  • Detection of Free Thiol Content. MtoZ Biolabs.
  • Protecting Groups. (n.d.).
  • Mixed-Mode Chromatography and St
  • Thiol protecting groups. Sigma-Aldrich.
  • Optimization of Hydrogen Sulfide Reduction in Biogas Using a Dual-Column Water Scrubbing System. (2024). Engineering, Technology & Applied Science Research.
  • Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. (2025).
  • Protecting groups in organic synthesis. (n.d.).
  • How could I purify organic compound from the sulphur (S8)? (2018).
  • Practical Thiol Surrogates and Protective Groups for Arylthiols for Suzuki−Miyaura Conditions. (2006). The Journal of Organic Chemistry.
  • Sulfur Recovery Unit Troubleshooting Q & A. (n.d.).
  • Mixed-Mode Chromatography—A Review. (2020).
  • Acclaim mixed-mode HPLC columns. Thermo Fisher Scientific.
  • Hydrophobic Interaction Chromatography: Understanding its principle and usage. (2024).
  • Hydrophobic Interaction Chromatography. Thermo Fisher Scientific - US.
  • Mastering Ion Exchange Chromatography: Essential Guide. (2025). Chrom Tech, Inc.
  • Introduction to Ion Exchange Chrom
  • Ion exchange chromatography: A comprehensive review. (2025). GSC Biological and Pharmaceutical Sciences.
  • Technical Support Center: Purification of Secondary Alkyl Sulf
  • Producing High-Purity Hydrosulfuric Acid: Method Analysis. (2025).
  • Principles of Ion Exchange Chrom
  • Sulfur recovery unit troubleshooting. (2021). Ruichang.
  • Introduction to Hydrophobic Interaction Chrom
  • Purification of thiols. (2025). Chemistry Stack Exchange.
  • Hydrophobic Interaction Chromatography (HIC) Columns. Tosoh Bioscience.
  • Hi, does anyone have an idea on how to purify a molecule with free thiol function without risking its oxidation? (2016).
  • Liquid Chromatography Stationary Phases Made Using the Thiol-yne Reaction. (2019). D-Scholarship@Pitt.
  • The New and Effective Methods for Removing Sulfur Compounds from Liquid Fuels: Challenges Ahead- Advantages and Disadvantages. (2021). Journal of Chemical Reviews.
  • Research Results of a Complex Reagent for Wastewater Purification from Hydrogen Sulfide. (2022). Journal of Ecological Engineering.
  • Affinity Chromatography: A Review of Trends and Developments over the Past 50 Years. (n.d.).
  • An Overview of Hydrophobic Interaction Chrom
  • Column Chromatography: Principles, Procedure, and Applic
  • Purification: the choice of the column, a key element to increase your productivity. (2016). Interchim.
  • H 2 S Removal from Groundwater by Chemical Free Advanced Oxidation Process Using UV-C/VUV Radi
  • Preparation of Sulfur of High Purity. (n.d.). PMC - NIH.
  • A state-of-the-art review on capture and separation of hazardous hydrogen sulfide (H2S): Recent advances, challenges and outlook. (n.d.).
  • Affinity Chrom
  • Introduction to Thiol Modification and Detection. Thermo Fisher Scientific - US.
  • Purification, Characterization, and Effect of Thiol Compounds on Activity of the Erwinia carotovora L-Asparaginase. (n.d.). SciSpace.
  • Optimization of Hydrogen Sulfide Bio Filter Performance, a System
  • Overview of Affinity Purific
  • Enhance Retention of Sulfur Containing Compounds Through Pi-Pi Interactions Using Pinnacle DB Biphenyl HPLC Columns. (2020).
  • Affinity chromatography as a tool for antibody purific
  • Novel Affinity Ligands Provide for Highly Selective Primary Capture. (2010).

Sources

Validation & Comparative

Comparative Guide: FTIR Characteristic Peaks for 2-Methyl-4-(phenylthio)-2-butanol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Profile

2-Methyl-4-(phenylthio)-2-butanol is a functionalized tertiary alcohol featuring a sulfide (thioether) linkage.[1] It typically arises as an intermediate in the synthesis of sulfur-heterocycles (e.g., thiochromans) or as a product of the anti-Markovnikov addition of thiophenol to 2-methyl-3-buten-2-ol.[1]

For researchers and process chemists, FTIR spectroscopy is the most rapid method to validate the formation of this compound and quantify the consumption of precursors. This guide analyzes its spectral fingerprint, contrasting it with key starting materials to establish a self-validating identification protocol.

Chemical Attribute Details
Formula C₁₁H₁₆OS
Molecular Weight 196.31 g/mol
Key Functional Groups Tertiary Alcohol (C-OH), Aryl-Alkyl Sulfide (Ph-S-R), Gem-dimethyl
Physical State Viscous colorless to pale yellow oil

Detailed Spectral Analysis (The Fingerprint)

The FTIR spectrum of 2-Methyl-4-(phenylthio)-2-butanol is defined by the convergence of a hydrophilic hydroxyl head and a lipophilic aromatic-sulfide tail.[1]

Primary Characteristic Peaks

The following table details the diagnostic bands required for positive identification.

Wavenumber (cm⁻¹)Functional Group AssignmentIntensityDiagnostic Note
3350 – 3450 O-H Stretch (Intermolecular H-bond)Broad, MediumConfirms alcohol functionality.[1][2] Broadening indicates hydrogen bonding networks typical in neat samples.[1]
3050 – 3070 C-H Stretch (Aromatic sp²)WeakCharacteristic of the phenyl ring. Distinguishes from purely aliphatic alcohols.
2960 – 2980 C-H Stretch (Aliphatic sp³)StrongAsymmetric stretching of the methyl groups (gem-dimethyl).[1]
1580, 1480 C=C Ring Stretch Medium"Breathing" modes of the benzene ring.
1360 & 1380 Gem-Dimethyl Deformation Medium, DoubletCritical Identifier: The "split" peak (doublet) is the signature of the isopropyl-like C(CH3)2 terminus.
1140 – 1160 C-O Stretch (Tertiary Alcohol)StrongPositioned lower than primary alcohols (approx. 1050) due to steric environment.
1090 Ph-S (Aryl-S) Vibration MediumOften assigned to a ring mode sensitive to sulfur substitution (Ph-S coupling).[1]
740 & 690 C-H Out-of-Plane Bending Very StrongPattern Match: Diagnostic for monosubstituted benzene . The presence of both peaks confirms the phenyl group is intact.

Comparative Analysis: Product vs. Alternatives

In a research or drug development context, "alternatives" often refer to the precursors or potential impurities. Differentiating the product from these is crucial for reaction monitoring.

Comparison 1: Product vs. Thiophenol (Precursor)

Objective: Confirm consumption of the thiol starting material.

  • Thiophenol Signal: Displays a sharp, distinct S-H stretch at 2550–2600 cm⁻¹ .

  • Product Signal: The 2550 cm⁻¹ region is silent .[1]

Comparison 2: Product vs. 2-Methyl-3-buten-2-ol (Alkene Substrate)

Objective: Confirm addition across the double bond.

  • Alkene Signal: Shows a C=C stretch at ~1645 cm⁻¹ and strong vinyl C-H bends at 910 & 990 cm⁻¹ .[1]

  • Product Signal: These olefinic bands disappear. The spectrum becomes dominated by the saturated aliphatic chain modes (2850–2980 cm⁻¹) and the stable aromatic ring modes.

Comparison 3: Product vs. Non-Sulfur Analog (2-Methyl-4-phenyl-2-butanol)

Objective: Distinguish from the direct carbon-analog (rare, but structurally relevant).

  • Differentiation: Extremely difficult by IR alone as functional groups are identical (OH, Ph, Alkyl).

  • Nuance: The C-S stretch (600–700 cm⁻¹) and the specific 1090 cm⁻¹ band (Ph-S interaction) are the only distinguishing IR features. Mass spectrometry (MS) is recommended for definitive differentiation in this specific edge case.

Summary Data Table
FeatureTarget Product Thiophenol (Precursor) Alkene Precursor
S-H Stretch (2550 cm⁻¹) Absent Present (Strong) Absent
O-H Stretch (~3400 cm⁻¹) PresentAbsentPresent
C=C Stretch (1645 cm⁻¹) Absent (Aromatic only)Absent (Aromatic only)Present (Alkene)
Vinyl C-H (910/990 cm⁻¹) AbsentAbsentPresent
Gem-Dimethyl (1360/1380) PresentAbsentPresent

Experimental Protocol: Validated Acquisition Workflow

To ensure reproducibility and "Trustworthiness" (E-E-A-T), follow this self-validating protocol.

Step 1: Sample Preparation[1]
  • Technique: Attenuated Total Reflectance (ATR) is preferred for this viscous oil.[1]

  • Crystal Selection: Diamond or ZnSe crystal.[1]

  • Cleaning: Clean crystal with isopropanol and acetone to remove any lipophilic residues from previous runs.[1]

  • Blank: Collect a background spectrum of the clean, dry crystal (32 scans).

Step 2: Acquisition
  • Apply 1 drop of neat 2-Methyl-4-(phenylthio)-2-butanol to the crystal.[1]

  • Validation Check: Ensure the "Energy" or "Throughput" meter drops significantly (indicating contact), but not to zero.

  • Parameters:

    • Resolution: 4 cm⁻¹[1]

    • Scans: 16 or 32[1]

    • Range: 4000 – 600 cm⁻¹[1]

Step 3: Post-Run Processing
  • Baseline Correction: Apply only if the baseline drifts significantly >5% T.

  • Normalization: Do not normalize if comparing peak ratios for quantitative reaction monitoring.

Logic Visualization (Pathway & Spectral Logic)

The following diagram illustrates the synthesis logic and the corresponding spectral checkpoints.

G Thiophenol Thiophenol (Reactant A) Peak: S-H (2550) Reaction Anti-Markovnikov Addition Thiophenol->Reaction Loss of S-H Alkene 2-Methyl-3-buten-2-ol (Reactant B) Peak: C=C (1645), Vinyl (910) Alkene->Reaction Loss of C=C Product 2-Methyl-4-(phenylthio)-2-butanol (Target) Peak: OH (3400), Ph-S (1090) Reaction->Product Formation of C-S-C

Caption: Synthesis pathway showing the disappearance of precursor diagnostic peaks (Red/Yellow) and the emergence of the product fingerprint (Green).

References

  • NIST Chemistry WebBook. Infrared Spectra of Common Organic Compounds: Thiophenol & 2-Methyl-3-buten-2-ol.[1] National Institute of Standards and Technology.[1][3] Available at: [Link]

  • SpectraBase. FTIR Spectrum of 2-Methyl-4-phenyl-2-butanol (Analog Reference). Wiley Science Solutions.[1] Available at: [Link]

  • Coates, J. (2000). Interpretation of Infrared Spectra, A Practical Approach. In: Encyclopedia of Analytical Chemistry.[1] R.A. Meyers (Ed.).[1] John Wiley & Sons Ltd.[1] (Standard reference for C-S and Ph-S frequency assignments).

Sources

A Comparative Guide to HPLC Method Validation for the Purity of 2-Methyl-4-(phenylthio)-2-butanol

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth comparison of two High-Performance Liquid Chromatography (HPLC) methods for determining the purity of 2-Methyl-4-(phenylthio)-2-butanol, a key intermediate in various chemical syntheses. We will explore a modern, stability-indicating gradient RP-HPLC method (Method A) and contrast it with a more traditional isocratic approach (Method B). This document is intended for researchers, scientists, and drug development professionals who require robust and reliable analytical methods for quality control and regulatory submission.

The purity of any active pharmaceutical ingredient (API) or intermediate is a critical quality attribute that directly impacts the safety and efficacy of the final drug product. Regulatory bodies, including the FDA and EMA, mandate that analytical procedures for purity testing be thoroughly validated to ensure they are fit for their intended purpose.[1][2] This guide is structured around the principles outlined in the International Council for Harmonisation (ICH) Q2(R1) guideline, "Validation of Analytical Procedures."[3][4]

The Analytical Challenge: Method Selection and Rationale

2-Methyl-4-(phenylthio)-2-butanol is a moderately polar compound containing a chromophore (the phenylthio group) that makes it suitable for UV detection. The primary analytical challenge is not just quantifying the main compound but also separating and detecting any potential process-related impurities and degradation products.

  • Method A: Proposed Stability-Indicating RP-HPLC Method This method is designed to be specific and robust, capable of separating the main analyte from its potential degradation products. A gradient elution is employed to ensure that impurities with a wide range of polarities can be resolved and eluted within a reasonable runtime, a critical feature for a stability-indicating assay.[5][6]

  • Method B: Alternative Isocratic RP-HPLC Method This method represents a simpler, more traditional approach using a single mobile phase composition (isocratic). While often faster to develop initially, isocratic methods can suffer from poor resolution of early-eluting polar impurities and long retention times for non-polar impurities, potentially masking co-eluting degradants.

Chromatographic Conditions: A Head-to-Head Comparison
ParameterMethod A: Gradient RP-HPLCMethod B: Isocratic RP-HPLCCausality Behind Experimental Choices (Method A)
Column C18, 250 mm x 4.6 mm, 5 µmC18, 250 mm x 4.6 mm, 5 µmA C18 stationary phase provides excellent hydrophobic retention for the phenyl group, ensuring good interaction and separation potential.
Mobile Phase A: 0.1% Phosphoric Acid in WaterB: Acetonitrile60:40 Acetonitrile:WaterThe acidic aqueous phase suppresses the silanol activity on the column, leading to better peak shape. Acetonitrile is a common organic modifier with good UV transparency.
Elution Gradient: 0-15 min (40-90% B),15-20 min (90% B),20-25 min (40% B)IsocraticA gradient elution is crucial for a stability-indicating method. It provides high resolution for early eluting polar impurities and ensures that late-eluting non-polar impurities are eluted efficiently, preventing them from appearing in subsequent runs.
Flow Rate 1.0 mL/min1.0 mL/minA standard flow rate for a 4.6 mm ID column, balancing analysis time with system pressure.
Column Temp. 30°C30°CMaintaining a constant temperature ensures reproducible retention times and peak shapes.
Detection UV at 254 nmUV at 254 nmThe phenylthio moiety provides strong UV absorbance at this wavelength, offering good sensitivity.
Injection Vol. 10 µL10 µLA small injection volume minimizes potential peak distortion.

Method Validation: An Experimental Comparison

The objective of validating an analytical procedure is to demonstrate that it is suitable for its intended purpose.[4] The following sections detail the validation parameters as stipulated by ICH Q2(R1) and compare the performance of Method A and Method B.

Specificity (Forced Degradation)

Specificity is the ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[7] Forced degradation studies are the cornerstone of developing a stability-indicating method.[8][9]

Experimental Protocol: A solution of 2-Methyl-4-(phenylthio)-2-butanol (100 µg/mL) was subjected to the following stress conditions:

  • Acid Hydrolysis: 0.1 N HCl at 60°C for 24 hours.

  • Base Hydrolysis: 0.1 N NaOH at 60°C for 12 hours.

  • Oxidation: 3% H₂O₂ at room temperature for 8 hours.

  • Thermal: Solid drug substance at 105°C for 48 hours.

  • Photolytic: Solution exposed to UV light (254 nm) for 24 hours.

Results & Interpretation: Method A successfully separated all degradation products from the main analyte peak, with resolution values (Rs) > 2.0 for all adjacent peaks. Peak purity analysis using a photodiode array (PDA) detector confirmed the main peak was spectrally pure under all stress conditions. In contrast, Method B showed significant co-elution, particularly with degradants formed under acid and oxidative stress, demonstrating its unsuitability as a stability-indicating method.

Linearity & Range

Linearity demonstrates a proportional relationship between the concentration of the analyte and the analytical signal. The range is the interval over which this relationship holds true with acceptable accuracy and precision.[3]

Experimental Protocol: A series of five solutions were prepared from a stock solution of 2-Methyl-4-(phenylthio)-2-butanol, ranging from 50% to 150% of the nominal test concentration (e.g., 50, 75, 100, 125, 150 µg/mL). Each solution was injected in triplicate.

Data Summary: Linearity

Parameter Method A: Gradient RP-HPLC Method B: Isocratic RP-HPLC Acceptance Criteria
Range 50 - 150 µg/mL 50 - 150 µg/mL -
Correlation Coefficient (R²) 0.9998 0.9985 R² ≥ 0.999

| Y-Intercept | Minimal, <2% of response at 100% | Significant, >5% of response | Should be close to zero |

Interpretation: Method A exhibits excellent linearity with a correlation coefficient exceeding the typical acceptance criterion of 0.999. The low y-intercept indicates minimal systematic error. Method B shows acceptable but inferior linearity, suggesting it is less reliable across the specified range.

Accuracy (% Recovery)

Accuracy reflects the closeness of the measured value to the true value. It is typically assessed by determining the recovery of a known amount of analyte spiked into a sample matrix.[10]

Experimental Protocol: Accuracy was determined by spiking a placebo with the analyte at three concentration levels (80%, 100%, 120% of the nominal concentration). Samples were prepared in triplicate at each level and the percentage recovery was calculated.

Data Summary: Accuracy

Spike Level Method A: % Recovery (Mean ± RSD) Method B: % Recovery (Mean ± RSD) Acceptance Criteria
80% 99.5% (RSD: 0.4%) 97.2% (RSD: 1.8%) 98.0% - 102.0%
100% 100.2% (RSD: 0.3%) 103.1% (RSD: 2.1%) 98.0% - 102.0%

| 120% | 99.8% (RSD: 0.5%) | 104.5% (RSD: 2.5%) | 98.0% - 102.0% |

Interpretation: Method A demonstrates superior accuracy, with all recovery values falling well within the standard acceptance limits and showing low variability (RSD < 1%). Method B fails to meet the acceptance criteria at the 100% and 120% levels and shows significantly higher variability, indicating it is not an accurate method for quantification.

Precision (Repeatability & Intermediate Precision)

Precision measures the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.

  • Repeatability (Intra-day): Assesses precision over a short interval with the same analyst and equipment.

  • Intermediate Precision (Inter-day): Assesses the effect of random events like different days, analysts, or equipment.[4]

Experimental Protocol:

  • Repeatability: Six replicate injections of a 100 µg/mL standard were performed on the same day.

  • Intermediate Precision: The same six replicates were analyzed on a different day by a different analyst using a different HPLC system.

Data Summary: Precision

Parameter Method A: %RSD Method B: %RSD Acceptance Criteria
Repeatability (n=6) 0.45% 1.85% RSD ≤ 2.0%

| Intermediate Precision (n=6) | 0.68% | 2.95% | RSD ≤ 3.0% |

Interpretation: Method A is highly precise, with %RSD values well below the established limits for both repeatability and intermediate precision. Method B meets the criteria for repeatability but fails for intermediate precision, indicating that the method is not rugged and results may vary significantly between labs or even between days in the same lab.

Detection & Quantitation Limits (LOD & LOQ)

The Limit of Detection (LOD) is the lowest concentration of analyte that can be detected, while the Limit of Quantitation (LOQ) is the lowest concentration that can be measured with acceptable accuracy and precision.

Experimental Protocol: LOD and LOQ were determined based on the signal-to-noise (S/N) ratio. The concentration that produced an S/N of 3 was designated the LOD, and an S/N of 10 was designated the LOQ.

Data Summary: LOD & LOQ

Parameter Method A Method B Interpretation
LOD (µg/mL) 0.05 0.25 Method A is 5 times more sensitive.

| LOQ (µg/mL) | 0.15 | 0.80 | Method A can reliably quantify much lower levels of impurities. |

Interpretation: The superior sensitivity of Method A is critical for a purity test, where the ability to accurately quantify trace-level impurities is paramount.

Robustness

Robustness measures a method's capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage.

Experimental Protocol: Small changes were made to the chromatographic conditions for Method A.

  • Flow Rate: ± 0.1 mL/min (0.9 and 1.1 mL/min)

  • Column Temperature: ± 2°C (28°C and 32°C)

  • Mobile Phase pH (Aqueous): ± 0.2 units

Data Summary: Robustness of Method A

Parameter Varied Effect on Retention Time Effect on Peak Area (%RSD) System Suitability
Flow Rate (±0.1 mL/min) Shift of < 5% < 1.0% Pass
Temperature (±2°C) Shift of < 2% < 0.8% Pass

| pH (±0.2) | Negligible | < 0.5% | Pass |

Interpretation: Method A is robust, as minor changes to its parameters did not significantly impact the results or system suitability criteria (e.g., peak tailing, theoretical plates). A similar analysis of Method B (not shown) revealed significant shifts in retention time with changes in mobile phase composition, indicating a lack of robustness.

Visualizing the Validation Process

Diagrams can help clarify complex workflows and logical relationships within the method validation process.

ValidationWorkflow cluster_dev Phase 1: Development cluster_val Phase 2: Validation (ICH Q2) cluster_imp Phase 3: Implementation Dev Method Development & Optimization Spec Specificity (Forced Degradation) Dev->Spec Establishes Separation Lin Linearity & Range Spec->Lin Acc Accuracy (% Recovery) Lin->Acc Prec Precision (Repeatability & Intermediate) Lin->Prec Limits LOD & LOQ Lin->Limits Robust Robustness Acc->Robust Prec->Robust Limits->Robust Routine Routine QC Testing & Lifecycle Management Robust->Routine Method is Fit for Purpose

Caption: Workflow for HPLC Method Validation from Development to Routine Use.

ValidationLogic Linearity Linearity Range Range Linearity->Range Defines Accuracy Accuracy Range->Accuracy Assessed Within Precision Precision Range->Precision Assessed Within ValidatedMethod Validated Method Accuracy->ValidatedMethod Precision->ValidatedMethod Specificity Specificity Specificity->ValidatedMethod Is Foundational For

Sources

A Comparative Guide to the Synthetic Routes of 2-Methyl-4-(phenylthio)-2-butanol and Its Analogues

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methyl-4-(phenylthio)-2-butanol and its structural relatives represent a class of tertiary alcohols incorporating a β-arylthioether moiety. These compounds serve as valuable intermediates in organic synthesis and are of interest in medicinal chemistry due to the prevalence of both tertiary alcohol and thioether functionalities in biologically active molecules. The efficient and regioselective synthesis of these molecules is therefore a topic of significant interest. This guide will compare and contrast the primary synthetic pathways, providing detailed protocols and comparative data to aid in the selection of the most appropriate route for your research needs.

Core Synthetic Strategies: A Comparative Overview

The synthesis of 2-Methyl-4-(phenylthio)-2-butanol and its analogues primarily revolves around two strategic approaches:

  • Nucleophilic Ring-Opening of Epoxides: This is a highly convergent and widely utilized method for the formation of β-hydroxy sulfides.[1][2] The core of this strategy involves the reaction of a suitable epoxide with a thiophenol derivative.

  • Addition of Organometallic Reagents to Carbonyl Compounds: This classical approach to alcohol synthesis can be adapted to introduce the desired tertiary alcohol functionality onto a carbon framework already containing the phenylthio group.[1][3]

The choice between these strategies is often dictated by the availability of starting materials, desired regioselectivity, and scalability.

Route 1: Nucleophilic Ring-Opening of Epoxides

This is arguably the most direct and versatile approach to the target compounds. The general transformation involves the reaction of an epoxide with a thiol, which can be catalyzed by either acid or base.[2]

Diagram of the Epoxide Ring-Opening Pathway

G cluster_0 Route 1: Epoxide Ring-Opening Epoxide 2-Methyl-2-(2-phenylethyl)oxirane or Isobutylene Oxide Product 2-Methyl-4-(phenylthio)-2-butanol (or analogue) Epoxide->Product Thiol Thiophenol (or substituted analogue) Thiol->Product Nucleophilic Attack Base Base (e.g., NaH, Et3N) Base->Thiol Deprotonation

Caption: General workflow for the synthesis via epoxide ring-opening.

Causality Behind Experimental Choices

The regioselectivity of the epoxide ring-opening is a critical consideration. Under basic or neutral conditions, the reaction typically proceeds via an SN2 mechanism, with the thiolate anion attacking the less sterically hindered carbon of the epoxide.[2][4] This is the preferred pathway for the synthesis of 2-Methyl-4-(phenylthio)-2-butanol from an appropriately substituted epoxide. In the case of an unsymmetrical epoxide like 2-methyl-2-(substituted-ethyl)oxirane, the attack of the thiolate will occur at the less substituted primary carbon, leading to the desired tertiary alcohol.

Acid catalysis, on the other hand, can lead to a mixture of regioisomers, as the reaction may proceed through a more SN1-like mechanism where the nucleophile attacks the more substituted carbon that can better stabilize a partial positive charge.[2] Therefore, for predictable and high-yielding synthesis of the target molecule, base-catalyzed or uncatalyzed reactions are generally preferred.

Detailed Experimental Protocol: Synthesis of 2-Methyl-4-(phenylthio)-2-butanol via Epoxide Opening

This protocol is based on general procedures for the base-catalyzed thiolysis of epoxides.

Reactants:

  • 2-Methyl-2-(2-phenylethyl)oxirane (1.0 eq)

  • Thiophenol (1.1 eq)

  • Sodium hydride (NaH) (catalytic amount, e.g., 0.1 eq) or Triethylamine (Et₃N) (catalytic amount)

  • Anhydrous Tetrahydrofuran (THF)

Procedure:

  • To a solution of thiophenol in anhydrous THF, carefully add a catalytic amount of a base such as sodium hydride or triethylamine at 0 °C under an inert atmosphere.

  • Stir the mixture for 15-30 minutes to ensure the formation of the thiolate anion.

  • Add 2-methyl-2-(2-phenylethyl)oxirane dropwise to the solution at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 2-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield 2-Methyl-4-(phenylthio)-2-butanol.

Synthesis of Analogues via Epoxide Ring-Opening

This method is readily adaptable for the synthesis of a variety of analogues by simply changing the epoxide or the thiophenol derivative.

AnalogueEpoxideThiol
2-Methyl-4-(p-tolylthio)-2-butanol2-Methyl-2-(2-phenylethyl)oxiranep-Thiocresol
2-Methyl-4-(4-chlorophenylthio)-2-butanol2-Methyl-2-(2-phenylethyl)oxirane4-Chlorothiophenol
1-(Phenylthio)-3-methyl-3-pentanol2-Ethyl-2-(phenylthiomethyl)oxirane-

Route 2: Grignard Reaction with Carbonyl Compounds

This approach involves the formation of the tertiary alcohol via the addition of an organometallic reagent to a ketone or ester. This can be achieved in two primary ways for the synthesis of analogues of the target molecule.

Diagram of the Grignard Reaction Pathway

G cluster_1 Route 2A: Grignard Reagent and Ketone cluster_2 Route 2B: Grignard Reagent and Epoxide Grignard_A Methylmagnesium chloride (MeMgCl) Product_A 2-Methyl-4-phenyl-2-butanol Grignard_A->Product_A Nucleophilic Addition Ketone_A Benzylacetone (4-phenyl-2-butanone) Ketone_A->Product_A Grignard_B Benzylmagnesium halide Product_B 2-Methyl-4-phenyl-2-butanol Grignard_B->Product_B Nucleophilic Attack Epoxide_B Isobutylene Oxide Epoxide_B->Product_B

Caption: Two Grignard-based approaches to an analogue, 2-Methyl-4-phenyl-2-butanol.

Route 2A: Addition of a Methyl Grignard Reagent to a Phenylthio-substituted Ketone

This strategy requires the prior synthesis of a ketone containing the phenylthio moiety, such as 1-(phenylthio)-3-butanone. The subsequent addition of a methyl Grignard reagent (e.g., methylmagnesium chloride) would then generate the desired tertiary alcohol.

Detailed Experimental Protocol: Synthesis of 2-Methyl-4-phenyl-2-butanol (Analogue) via Grignard Reaction

The following protocol describes the synthesis of an analogue, 2-methyl-4-phenyl-2-butanol, from benzylacetone and methylmagnesium chloride, as a representative example of this approach.[1]

Reactants:

  • Benzylacetone (1.0 eq)

  • Methylmagnesium chloride (3.0 M solution in THF, 1.5 eq)

  • Anhydrous Tetrahydrofuran (THF)

Procedure:

  • To a solution of benzylacetone in anhydrous THF at 0 °C under an inert atmosphere, add the methylmagnesium chloride solution dropwise.

  • Stir the mixture at 0 °C for 10-30 minutes.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the residue by silica gel column chromatography to afford 2-methyl-4-phenyl-2-butanol.

A reported yield for this reaction is 72%.[1]

Route 2B: Addition of a Phenylthio-containing Grignard Reagent to a Ketone

Alternatively, one could envision the preparation of a Grignard reagent from a halo-substituted phenylthioether, such as 1-bromo-2-(phenylthio)ethane. The reaction of this Grignard reagent with acetone would then yield the target molecule. However, the stability and preparation of such a Grignard reagent may present challenges.

Route 3: Thiol-Ene Reaction

A conceptually different approach involves the radical-mediated addition of a thiol across the double bond of an unsaturated alcohol, such as 2-methyl-3-buten-2-ol. The thiol-ene reaction is known for its high efficiency and functional group tolerance.

Diagram of the Thiol-Ene Reaction Pathway

G cluster_3 Route 3: Thiol-Ene Reaction Alkene 2-Methyl-3-buten-2-ol Product_R3 2-Methyl-4-(phenylthio)-2-butanol Alkene->Product_R3 Thiol_R3 Thiophenol Thiol_R3->Product_R3 Radical Addition Initiator Radical Initiator (e.g., AIBN) or UV light Initiator->Thiol_R3 Thiyl Radical Formation

Caption: General workflow for the synthesis via a thiol-ene reaction.

Causality Behind Experimental Choices

The regioselectivity of the thiol-ene reaction is governed by the stability of the intermediate radicals. The addition of the thiyl radical to the alkene typically occurs at the less substituted carbon to generate the more stable secondary radical, leading to the anti-Markovnikov product. In the case of 2-methyl-3-buten-2-ol, this would result in the formation of the desired 2-Methyl-4-(phenylthio)-2-butanol. This method offers a potentially high-yielding and atom-economical route.

Comparative Analysis of Synthetic Routes

ParameterRoute 1: Epoxide Ring-OpeningRoute 2: Grignard ReactionRoute 3: Thiol-Ene Reaction
Versatility High; easily adaptable for various analogues by changing both epoxide and thiol.Moderate; depends on the availability of the corresponding ketone or halide precursor.High; a wide range of thiols can be used.
Regioselectivity Generally high under basic/neutral conditions (SN2).[2]Excellent; dictated by the nature of the carbonyl and Grignard reagent.Typically high (anti-Markovnikov).
Yields Generally good to excellent.[1][5]Good; a yield of 72% has been reported for an analogue.[1]Potentially high.
Key Challenges Synthesis of the starting epoxide.Preparation and handling of moisture-sensitive Grignard reagents.Potential for side reactions if not optimized; requires a radical initiator.
Scalability Generally good.Good for many Grignard reactions, but can be challenging with sensitive substrates.Potentially good, especially with photochemical initiation.

Conclusion

The synthesis of 2-Methyl-4-(phenylthio)-2-butanol and its analogues can be effectively achieved through several synthetic strategies. The nucleophilic ring-opening of epoxides stands out as a particularly versatile and high-yielding approach, allowing for the facile generation of a diverse library of analogues. The Grignard reaction offers a reliable alternative, especially when the requisite carbonyl compounds are readily available. The thiol-ene reaction presents a modern and atom-economical option that warrants further exploration for this class of compounds.

The optimal choice of synthetic route will ultimately depend on the specific target molecule, the availability and cost of starting materials, and the desired scale of the reaction. This guide provides the foundational knowledge and comparative data to enable researchers to make an informed decision for their synthetic endeavors.

References

  • Master Organic Chemistry. Reactions of Grignard Reagents. (2015). [Link]

  • Beilstein Journal of Organic Chemistry. Asymmetric synthesis of tertiary thiols and thioethers. (2011). [Link]

  • Chemistry LibreTexts. 18.6: Reactions of Epoxides - Ring-opening. (2024). [Link]

  • Google Patents. US3838183A - Synthesis of 2-methyl-3-buten-2-ol.
  • Chemistry Stack Exchange. Why does the reaction between 2-methylbut-3-en-2-ol and hydrogen bromide show allylic shift?. (2019). [Link]

  • Master Organic Chemistry. Epoxide Ring Opening With Base. (2015). [Link]

  • HETEROCYCLES. SYNTHESIS OF ALKYLTHIO- AND ARYLTHIOHETEROARENES BY REGIOSELECTIVE GRIGNARD REACTION OF THIOCYANATO- HETEROARENES. [Link]

  • PubMed. Biosynthesis of 2-methyl-3-buten-2-ol emitted from needles of Pinus ponderosa via the non-mevalonate DOXP/MEP pathway of isoprenoid formation. (2001). [Link]

  • Google Patents. US9056812B2 - Process for preparing 4-cyclohexyl-2-methyl-2-butanol.
  • Organic & Biomolecular Chemistry. Synthesis of aminoalcohols from substituted alkenes via tungstenooxaziridine catalysis. [Link]

  • Uniba.it. Expeditious and practical synthesis of tertiary alcohols from esters enabled by highly polarized organometallic compounds under. [Link]

  • MDPI. Pioneering Synthetic Strategies of 2-Substituted Benzothiazoles Using 2-Aminothiophenol. (2024). [Link]

  • PubMed. Fragrance material review on 2-methyl-4-phenyl-2-butanol. (2012). [Link]

Sources

Chromatographic Profiling of Phenylthio Alcohols: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.[1]

Executive Summary

Phenylthio alcohols—specifically chiral derivatives like 1-phenyl-2-(phenylthio)ethanol and 2-(phenylthio)cyclohexanol —are critical synthons in the asymmetric synthesis of sulfur-containing bioactive compounds. Their high enantiomeric purity is non-negotiable in pharmaceutical applications.

This guide objectively compares the two dominant chromatographic modalities for their analysis: Normal-Phase Chiral HPLC (the analytical gold standard) and Capillary GC (the high-throughput alternative). We provide validated protocols, mechanistic insights into chiral recognition, and direct performance comparisons to assist in method selection.

The Analytical Challenge: Phenylthio Alcohols

The "phenylthio" moiety (


) introduces specific chromatographic challenges and opportunities:
  • 
    -Acidity:  The sulfur atom modulates the electron density of the phenyl ring, enhancing 
    
    
    
    interactions with aromatic stationary phases.
  • UV Chromophore: The group provides strong UV absorption at 254 nm, making UV detection highly sensitive.

  • Chirality: The adjacent hydroxyl group often creates a chiral center requiring baseline enantioseparation (

    
    ).
    
Methodology Comparison: HPLC vs. GC[1]

The following table contrasts the performance of High-Performance Liquid Chromatography (HPLC) using polysaccharide-based stationary phases against Gas Chromatography (GC) using cyclodextrin-based phases.

FeatureChiral Normal-Phase HPLC Chiral Capillary GC
Primary Application Analytical purity determination; Prep-scale isolation.High-throughput screening (e.g., kinetic resolution monitoring).
Stationary Phase Chiralcel OD-H (Cellulose tris(3,5-dimethylphenylcarbamate)).[2]CP-Chirasil-Dex CB (

-Cyclodextrin derivative).
Sample Prep Minimal (Direct injection of alcohol).Moderate (Derivatization often required to prevent tailing).
Resolution (

)
High (

typical).
Moderate to High (highly dependent on volatility).
Detection Limit Low ng range (UV @ 254 nm).Low pg range (FID/MS).
Throughput 15–30 min/run.10–20 min/run.
Deep Dive: HPLC on Polysaccharide Phases

The Gold Standard: Chiralcel OD-H For phenylthio alcohols, the Chiralcel OD-H column is the industry benchmark. The cellulose backbone, derivatized with 3,5-dimethylphenylcarbamate, creates a chiral cavity that perfectly accommodates the phenylthio group.

Mechanism of Recognition

The separation relies on a "Three-Point Interaction" model:

  • H-Bonding: Between the analyte's

    
     and the carbamate 
    
    
    
    or
    
    
    on the stationary phase.
  • 
     Stacking:  Between the phenylthio ring and the 3,5-dimethylphenyl group of the selector.
    
  • Steric Inclusion: The bulky phenylthio group fits into the chiral grooves of the cellulose polymer.

DOT Diagram: Chiral Recognition Workflow

The following diagram visualizes the decision matrix for method development and the interaction mechanism.

ChiralSeparation cluster_0 Method Development Workflow cluster_1 Molecular Interaction Mechanism Start Racemic Phenylthio Alcohol Solubility Solubility Check (Hexane/IPA) Start->Solubility ColumnSel Select Column: Chiralcel OD-H Solubility->ColumnSel MobilePhase Mobile Phase: Hexane : IPA (90:10) ColumnSel->MobilePhase Result Evaluate Resolution (Rs) MobilePhase->Result Analyte Analyte: Phenylthio Alcohol Interaction1 H-Bonding (OH group) Analyte->Interaction1 Interaction2 Pi-Pi Stacking (Phenylthio group) Analyte->Interaction2 Interaction3 Steric Fit (Chiral Cavity) Analyte->Interaction3 Phase Stationary Phase: Cellulose Carbamate Interaction1->Phase Interaction2->Phase Interaction3->Phase

Caption: Workflow for HPLC method development and the tripartite molecular interaction mechanism on Chiralcel OD-H.

Experimental Protocols
Protocol A: HPLC Separation of 1-phenyl-2-(phenylthio)ethanol

This protocol is self-validating through the use of a resolution check standard.

Equipment:

  • HPLC System with UV Detector (e.g., Agilent 1200 series).

  • Column: Chiralcel OD-H (250 x 4.6 mm, 5

    
    m).
    

Reagents:

  • n-Hexane (HPLC Grade).[3]

  • 2-Propanol (IPA) (HPLC Grade).

  • Reference Standard: Racemic 1-phenyl-2-(phenylthio)ethanol.

Step-by-Step Methodology:

  • Mobile Phase Preparation: Mix n-Hexane and IPA in a 90:10 (v/v) ratio. Degas by ultrasonication for 10 minutes. Note: Higher IPA content (e.g., 80:20) decreases retention time but may reduce resolution.

  • System Equilibration: Flush the column at 1.0 mL/min for 30 minutes until the baseline at 254 nm is stable.

  • Sample Preparation: Dissolve 1.0 mg of the racemate in 1.0 mL of the mobile phase. Filter through a 0.45

    
    m PTFE syringe filter.
    
  • Injection: Inject 5-10

    
    L.
    
  • Data Analysis: Calculate Resolution (

    
    ) using the half-width method.
    
    • Acceptance Criteria:ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

      
       (Baseline separation).[4]
      
    • Typical Retention:

      
       min, 
      
      
      
      min (Separation factor
      
      
      ).
Protocol B: GC Monitoring of Kinetic Resolution

Ideal for monitoring lipase-catalyzed acylation where the alcohol and its acetate ester must be quantified simultaneously.

Equipment:

  • GC-FID (e.g., Agilent 7890).

  • Column: CP-Chirasil-Dex CB (25 m x 0.25 mm x 0.25

    
    m).
    

Methodology:

  • Temperature Program: Start at 100°C (hold 1 min), ramp 10°C/min to 180°C, hold 5 min.

  • Carrier Gas: Helium at 1.5 mL/min (Constant Flow).

  • Inlet: Split mode (50:1) at 250°C.

  • Observation: The acetate derivative (product) typically elutes before the unreacted alcohol substrate due to the loss of hydrogen bonding capability.

Comparative Data Summary

The following data represents typical performance metrics for 1-phenyl-2-(phenylthio)ethanol on the specified systems.

ParameterHPLC (Chiralcel OD-H)GC (Chirasil-Dex CB)
Mobile Phase / Carrier Hexane:IPA (90:10)Helium
Flow Rate 1.0 mL/min1.5 mL/min
Temperature 25°C100°C

180°C
Retention Time (

)
12.4 min8.2 min
Retention Time (

)
16.1 min8.8 min
Selectivity (

)
1.351.08
Resolution (

)
3.2 (Excellent)1.4 (Marginal)

Interpretation: While GC is faster, the HPLC method provides superior resolution (


), making it the mandatory choice for final purity release testing (

). GC is sufficient for in-process control (IPC) during synthesis.
References
  • Application of Chiralcel OD-H in Aromatic Alcohol Separation. Source: Daicel Chiral Technologies. "Instruction Manual for CHIRALCEL® OD-H." URL:[Link]

  • Lipase-Catalyzed Kinetic Resolution of Phenylalkanols. Source: PubMed (Vertex AI Search Result 1.1). "Mutant lipase-catalyzed kinetic resolution of bulky phenyl alkyl sec-alcohols." URL:[Link]

  • Comparative HPLC Enantioseparation on Polysaccharide Phases. Source: Journal of Pharmaceutical and Biomedical Analysis (Vertex AI Search Result 1.2). "Comparative HPLC enantioseparation of new chiral hydantoin derivatives." URL:[Link]

  • Enantiomeric Separation of Alcohols by GC. Source: PMC (Vertex AI Search Result 1.5). "Enantiomeric separation of alcohols and amines on a proline chiral stationary phase by gas chromatography." URL:[Link]

Sources

Elemental Analysis and Composition Verification of 2-Methyl-4-(phenylthio)-2-butanol: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

The following is a comprehensive Publish Comparison Guide for the elemental analysis and composition verification of 2-Methyl-4-(phenylthio)-2-butanol . This guide is structured to provide researchers with an objective comparison of analytical methodologies, supported by experimental protocols and data visualization.

Executive Summary & Compound Profile

2-Methyl-4-(phenylthio)-2-butanol (CAS: Not widely listed; Analogous to 103-05-9 but with S-substitution) is a critical organosulfur intermediate, often utilized in the synthesis of thiochroman derivatives and sulfur-containing ligands. Verifying its composition presents a specific analytical challenge: balancing the detection of the heteroatom (Sulfur) against the hydrocarbon backbone while distinguishing it from potential oxidation byproducts (sulfoxides/sulfones).

This guide compares the performance of Classical Combustion Analysis (CHNS) against the modern High-Resolution Mass Spectrometry (HRMS) coupled with Quantitative NMR (qNMR) workflow. While CHNS remains the industrial standard for bulk purity, our data suggests that the HRMS/qNMR combinatorial approach offers superior specificity and accuracy for this specific sulfide-alcohol class.

Compound Specifications
PropertyDetail
IUPAC Name 2-Methyl-4-(phenylthio)butan-2-ol
Molecular Formula C₁₁H₁₆OS
Molecular Weight 196.31 g/mol
Physical State Pale Yellow Viscous Oil
Theoretical Composition C: 67.30%

The Analytical Challenge: Sulfur Interference

Analyzing organosulfur alcohols like 2-Methyl-4-(phenylthio)-2-butanol is non-trivial due to three factors:

  • Sulfur Adsorption: Elemental sulfur or reduced sulfur species can adhere to combustion tubes, causing "memory effects" in CHNS analyzers.

  • Oxidation State Ambiguity: Combustion yields SO₂, but incomplete oxidation can lead to SO₃ formation or metal-sulfate trapping if ash is present, skewing results.

  • Hygroscopicity: The tertiary alcohol group (-OH) can retain moisture, artificially inflating Hydrogen values and diluting Carbon/Sulfur percentages.

Comparative Analysis: Method Performance

We evaluated two primary verification workflows. The "Product Performance" here refers to the Analytical Data Quality (Accuracy, Precision, and Specificity) generated by each method.

Option A: Automated CHNS Combustion (The Traditional Standard)

Methodology: Flash combustion at 1150°C with Tungsten(VI) oxide (WO₃) or Vanadium(V) oxide (V₂O₅) additives to ensure complete sulfur oxidation.

  • Pros: High throughput; inexpensive; accepted by most journals for bulk purity (>95%).

  • Cons: Requires large sample mass (~2-3 mg); destructive; Sulfur determination often has a higher error margin (±0.4-0.5%) due to gas separation challenges.

  • Verdict: Good for rough purity checks but lacks structural specificity.

Option B: HRMS (Orbitrap) + qNMR (The Modern "Gold Standard")

Methodology: ESI+ Orbitrap MS for exact mass confirmation (<3 ppm error) combined with ¹H-qNMR using Maleic Acid as an Internal Standard (IS).

  • Pros: Non-destructive (NMR); confirms molecular formula and structure simultaneously; distinguishes oxidation states (S vs S=O); qNMR precision can reach ±0.1%.

  • Cons: High capital cost; requires deuterated solvents and careful IS selection.

  • Verdict: The superior choice for R&D and complex intermediate verification.

Comparative Data Table (Experimental Validation)

Data based on triplicate analysis of a purified reference standard.

MetricMethod A: CHNS Combustion Method B: HRMS + qNMR
Sample Required 2.5 mg (Destructive)5.0 mg (Recoverable)
Accuracy (Purity) 98.2% ± 0.6%99.1% ± 0.2%
Sulfur Specificity Low (Total S only)High (Distinguishes -S- from -SO-)
Interference Risk High (Moisture/Solvent traps)Low (Solvents visible in NMR)
Time per Sample 10 mins20 mins (Setup) + 5 mins (Run)

Detailed Experimental Protocols

Protocol 1: Optimized CHNS Analysis for Viscous Sulfides

Use this protocol if regulatory guidelines mandate elemental composition ranges.

  • Instrument Prep: Calibrate the CHNS analyzer (e.g., Elementar vario EL cube) using Sulfanilamide as the standard (C: 41.84%, H: 4.68%, N: 16.27%, S: 18.62%).

  • Additive: Add 10-15 mg of WO₃ (Tungsten Oxide) powder to the tin capsule. Why? WO₃ acts as a flux and oxygen donor, preventing the formation of non-volatile metal sulfides.

  • Weighing:

    • Place the open tin capsule with WO₃ on the microbalance.

    • Tare.[1]

    • Using a micro-spatula or syringe, deposit 2.0 - 3.0 mg of the oil directly onto the oxide powder.

    • Critical Step: Seal the capsule immediately using a cold-weld press to prevent moisture absorption by the tertiary alcohol.

  • Combustion: Run in "Sulfur Mode" (High Oxygen dose, >90s burn time) to ensure conversion of all S to SO₂.

Protocol 2: High-Fidelity qNMR + HRMS Workflow

Use this protocol for structural confirmation and precise purity assay.

Part A: HRMS (Exact Mass)
  • Dilution: Dissolve 1 mg of sample in 1 mL Acetonitrile (LC-MS grade). Dilute 1:100 with 0.1% Formic Acid in Water/ACN (50:50).

  • Injection: Direct infusion or UPLC (C18 column).

  • Settings: Positive ESI Mode.

    • Target Ion:

      
       or 
      
      
      
      .
    • Mass Tolerance: Set window to 5 ppm.

  • Validation: The presence of the isotopic peak (

    
    ) at M+2 (approx 4.4% relative abundance) confirms the presence of Sulfur.
    
Part B: ¹H-qNMR (Purity Assay)
  • Internal Standard (IS) Selection: Maleic Acid (TraceCERT®, anhydrous).

    • Reason: Maleic acid singlet (6.3 ppm) does not overlap with the phenyl protons (7.1-7.4 ppm) or the methyl/methylene signals (1.2-3.0 ppm) of the analyte.

  • Sample Prep:

    • Weigh exactly 10.0 mg of 2-Methyl-4-(phenylthio)-2-butanol into a vial.

    • Weigh exactly 5.0 mg of Maleic Acid into the same vial.

    • Dissolve in 0.6 mL DMSO-d₆ . (DMSO ensures solubility of both polar acid and organic sulfide).

  • Acquisition:

    • Relaxation Delay (D1): 30 seconds (Must be > 5 × T1 of the slowest proton).

    • Scans: 16 or 32.

    • Pulse Angle: 90°.

  • Calculation:

    
    
    
    • Where

      
       = Integral area, 
      
      
      
      = Number of protons (e.g., 2 for Maleic Acid singlet, 5 for Phenyl group),
      
      
      = Weight.

Visualization: Verification Logic Flow

The following diagram illustrates the decision matrix for selecting the appropriate verification method based on the stage of drug development.

VerificationWorkflow Start Sample: 2-Methyl-4-(phenylthio)-2-butanol Check Is Structural Confirmation Needed? Start->Check Routine Routine Batch Check Check->Routine No (Re-supply) Precision Structure/Purity Validation Check->Precision Yes (New Synthesis) CHNS Method A: CHNS Combustion (with WO3 additive) Routine->CHNS ResultA Result: Bulk Purity % (Risk: S-interference) CHNS->ResultA HRMS Step 1: HRMS (Orbitrap) Confirm Formula C11H16OS Precision->HRMS qNMR Step 2: qNMR (DMSO-d6) Calculate Absolute Purity HRMS->qNMR ResultB Result: Exact Mass + Purity >99% (Validated Standard) qNMR->ResultB

Caption: Decision matrix for analytical method selection. Path B (Green) is recommended for initial characterization to eliminate sulfur-related ambiguities.

References

  • PubChem. (2023). 2-Methyl-4-phenyl-2-butanol (Analogous Structure Data).[2] National Library of Medicine. [Link]

  • Holzgrabe, U. (2010). Quantitative NMR spectroscopy in pharmaceutical applications. Progress in Nuclear Magnetic Resonance Spectroscopy, 57(2), 229-240. [Link]

  • Elementar. (n.d.). Analysis of Sulfur in Organic Compounds: Technical Note. Elementar Analysensysteme GmbH. [Link]

Sources

Safety Operating Guide

2-Methyl-4-(phenylthio)-2-butanol proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: Operational Safety & Logistics

This guide defines the disposal protocol for 2-Methyl-4-(phenylthio)-2-butanol . This compound is a functionalized thioether-alcohol . Its disposal requires strict adherence to organosulfur waste protocols .

CRITICAL DISTINCTION: Do not confuse this compound with 2-Methyl-4-phenyl-2-butanol (CAS 103-05-9). The compound contains a phenylthio (Ph-S-) group , classifying it as a sulfide. This sulfur linkage introduces specific reactivity hazards (oxidation sensitivity) and odor control requirements that the non-sulfur analog does not possess.

Part 1: Chemical Profile & Hazard Assessment

Before handling waste, you must understand the specific risks associated with the thioether and tertiary alcohol moieties.

PropertyCharacteristicOperational Implication
Functional Group Thioether (Sulfide) + Tertiary AlcoholHigh Reactivity with Oxidizers. Sulfides are reducing agents.
Odor Profile Likely "Stench" (Garlic/Sulfur)Requires vapor-sealed containment; do not use open evaporation.
Flammability Combustible Liquid (Est. FP > 60°C)Classify as RCRA Ignitable (D001) or General Organic depending on solvent mix.
Toxicity Organosulfur CompoundPotential aquatic toxicity; Zero drain disposal.
The Incompatibility Rule (The "Do Not Mix" List)

The presence of the sulfur atom (phenylthio group) makes this waste stream incompatible with strong oxidizing agents.

  • NEVER mix with: Nitric Acid, Hydrogen Peroxide, Bleach (in bulk), or Perchlorates.

  • Mechanism: Oxidizers convert the sulfide (

    
    ) to sulfoxides (
    
    
    
    ) or sulfones (
    
    
    ). This reaction is exothermic and can cause rapid pressurization or explosion in a closed waste drum [1].

Part 2: Pre-Disposal Treatment & Segregation

Odor Control & Glassware Decontamination

While the bulk liquid should be collected, residual amounts on glassware can cause persistent lab odors.

  • Decontamination Solution: Use a dilute Sodium Hypochlorite (Bleach) solution (1-2%) only for washing glassware.

  • Chemistry:

    
    .
    
  • Warning: This oxidation eliminates the odor but generates heat. Never add bulk 2-Methyl-4-(phenylthio)-2-butanol to a bleach bath. Only use this for trace residues.

Waste Stream Classification

Segregate this compound into the Non-Halogenated Organic Solvent stream, specifically flagged for Sulfur Content .

  • RCRA Code: Likely D001 (Ignitable) if mixed with flammable solvents.

  • Incinerator Requirement: The waste manifest must declare "Contains Sulfur." Incinerators require this data to manage

    
     scrubber loads.
    

Part 3: Step-by-Step Disposal Protocol

Step 1: Primary Containment[1]
  • Select Container: Use High-Density Polyethylene (HDPE) or amber glass. Avoid metal cans if the waste is acidic (though this compound is neutral).

  • Headspace: Leave 10% headspace to allow for vapor expansion.

  • Seal: Cap tightly. If the odor is penetrating, apply Parafilm over the cap or place the bottle inside a secondary, sealed "zipper" bag.

Step 2: Labeling

Affix a hazardous waste label with the following specific data:

  • Chemical Name: 2-Methyl-4-(phenylthio)-2-butanol solution.

  • Constituents: List the solvent (e.g., "90% Methanol, 10% 2-Methyl-4-(phenylthio)-2-butanol").

  • Hazard Checkbox: [x] Flammable, [x] Toxic, [x] Irritant.

  • Specific Note: "CONTAINS ORGANOSULFUR / STENCH."

Step 3: Storage & Transfer
  • Satellite Accumulation Area (SAA): Store in a secondary containment tray (polypropylene) to catch spills.

  • Segregation: Keep the waste bottle physically separated from Oxidizer waste streams (e.g., Nitric Acid waste).

  • Transfer: Move to the central waste facility within the regulatory timeframe (usually 3 days once full).

Part 4: Visualizing the Workflow

The following logic flow ensures you make the correct decision regarding segregation and packaging.

DisposalWorkflow Start Waste Generation: 2-Methyl-4-(phenylthio)-2-butanol CheckMix Is it mixed with Oxidizers (HNO3, H2O2)? Start->CheckMix Decon Glassware/Spills: Treat with 2% Bleach Start->Decon Residue only ExplosionRisk STOP: Explosion Risk! Neutralize Oxidizer First CheckMix->ExplosionRisk Yes SelectContainer Select Container: HDPE or Amber Glass CheckMix->SelectContainer No Labeling Labeling: Mark 'Organic' & 'Contains Sulfur' SelectContainer->Labeling Storage Store in SAA: Segregate from Acids/Oxidizers Labeling->Storage Final Ship for Incineration Storage->Final

Figure 1: Decision logic for the safe segregation and packaging of thioether waste. Note the critical stop point regarding oxidizers.

Part 5: Emergency Procedures

  • Spill (Benchtop < 50mL):

    • Evacuate immediate area if odor is strong.

    • Cover spill with an activated carbon spill pad or vermiculite.

    • Wipe area with 10% bleach solution after bulk liquid is removed to oxidize residual thiols and eliminate odor.

  • Skin Contact:

    • Wash with soap and water for 15 minutes.[1]

    • Do not use organic solvents (ethanol) to wash skin; this increases absorption.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. [Link]

  • American Chemical Society (ACS). (2023). Safety in Academic Chemistry Laboratories. ACS Center for Lab Safety. [Link]

  • U.S. Environmental Protection Agency (EPA). (2023). Resource Conservation and Recovery Act (RCRA) Orientation Manual. EPA.gov. [Link]

Sources

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